Busulfan-d8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYZSDYWQREU-SQUIKQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661835 | |
| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116653-28-2 | |
| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Busulfan-d8: A Technical Guide for Researchers
Introduction
Busulfan-d8 is the deuterium-labeled form of Busulfan, a potent bifunctional alkylating agent used in chemotherapy, particularly as a conditioning agent prior to hematopoietic stem cell transplantation.[1][2] Due to significant inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize dosing, ensuring efficacy while minimizing toxicity. This compound serves as a critical tool in this process, acting as an ideal internal standard for the quantification of Busulfan in biological matrices by mass spectrometry.[3] Its chemical and physical properties are nearly identical to the parent drug, but its increased mass allows it to be distinguished in a mass spectrometer, ensuring accurate and precise measurement.
Chemical Structure and Properties
This compound is structurally identical to Busulfan, with the eight hydrogen atoms on the central butane chain replaced by deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analysis.[1] The IUPAC name for this compound is (1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate.[4]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₆H₆D₈O₆S₂ | [5] |
| Molecular Weight | 254.35 g/mol | [6][7] |
| CAS Number | 116653-28-2 | [5][7] |
| Appearance | Crystalline Solid | [5][8] |
| Chemical Purity | ≥98% | [6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [3] |
| Solubility | Soluble in DMF and DMSO (~16.7 mg/mL) | [3] |
| Unlabeled CAS No. | 55-98-1 | [7] |
Mechanism of Action of Busulfan
Busulfan exerts its cytotoxic effects by acting as a bifunctional alkylating agent.[9] In the aqueous intracellular environment, the methanesulfonate groups are cleaved, forming carbonium ions. These highly reactive ions can then form covalent bonds (alkylation) with nucleophilic sites on cellular macromolecules.[9] Its primary target is DNA, where it forms both intra-strand and inter-strand cross-links, particularly at the 5'-GA-3' sequence.[3] This DNA damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][9] This potent myeloablative and immunosuppressive activity is the basis for its use in conditioning regimens for bone marrow transplantation.
Experimental Protocols
Application as an Internal Standard in LC-MS/MS
This compound is the preferred internal standard for the quantification of busulfan in clinical samples. The general workflow involves adding a known quantity of this compound to the patient sample, processing the sample to remove interferences, and analyzing the extract by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detailed Method for Busulfan Quantification in Plasma
This protocol is a representative method compiled from established procedures for therapeutic drug monitoring.[10][11][12]
1. Materials and Reagents
-
Busulfan reference standard
-
This compound (Internal Standard, ISTD)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
N,N-dimethylacetamide (for stock solutions)
-
Deionized water
-
Blank human plasma or equivalent serum[10]
-
Calibrators and Quality Control (QC) samples
2. Preparation of Stock and Working Solutions
-
Busulfan Stock Solution (1 mg/mL): Prepare by dissolving Busulfan in N,N-dimethylacetamide.[10]
-
ISTD Stock Solution (1 mg/mL): Prepare by dissolving this compound in an appropriate solvent like ACN.
-
ISTD Working Solution (e.g., 1 µg/mL): Dilute the ISTD stock solution with 50% acetonitrile in water. Store at 4°C.[10]
-
Calibration Standards and QCs: Prepare calibration standards and quality control samples by spiking blank plasma/serum with the Busulfan stock solution to achieve a range of clinically relevant concentrations (e.g., 10 ng/mL to 8000 ng/mL).[10] Aliquot and store at -80°C until use.[10]
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the plasma sample (calibrator, QC, or patient sample) into a microcentrifuge tube.[11]
-
Add 100 µL of the ISTD working solution (containing this compound).[11]
-
Add 600 µL of cold acetonitrile to precipitate proteins.[11]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[11]
-
Centrifuge at 10,000 x g for 6-10 minutes at room temperature.[11]
-
Carefully transfer the resulting supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with a mixture such as 2 mM ammonium acetate and 0.1% formic acid in a 30:70 methanol/water ratio.[11]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
5. Data Analysis
-
Integrate the chromatographic peaks for both Busulfan and this compound.
-
Calculate the peak area ratio (Busulfan Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Busulfan in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.
This compound is an indispensable tool for clinical and research professionals working with the chemotherapeutic agent Busulfan. Its use as an internal standard enables the development of robust, accurate, and precise bioanalytical methods, which are fundamental for effective therapeutic drug monitoring. The detailed protocols and structured data provided in this guide serve as a comprehensive resource for the implementation of Busulfan quantification in a laboratory setting, ultimately contributing to improved patient safety and treatment outcomes in hematopoietic cell transplantation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | C6H14O6S2 | CID 45038480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. Busulfan (tetramethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. This compound | CAS 116653-28-2 | LGC Standards [lgcstandards.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Busulfan | DNA Alkylation | DNA Alkylator/Crosslinker | TargetMol [targetmol.com]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tandem mass spectrometry method for the quantification of serum busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to Busulfan-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical application of busulfan-d8 as an internal standard in the quantitative bioanalysis of the alkylating agent busulfan. Accurate quantification of busulfan is critical for therapeutic drug monitoring (TDM) to optimize patient outcomes in hematopoietic stem cell transplantation (HSCT). The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis, ensuring the highest level of accuracy and precision.
The Dual Mechanism: Busulfan's Action and the Role of its Deuterated Analog
Busulfan is a bifunctional alkylating agent used as a conditioning agent prior to HSCT. Its cytotoxic effect is achieved through the alkylation of DNA, primarily at the N7 position of guanine residues. This leads to the formation of DNA cross-links, which inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, such as hematopoietic stem cells.
In the analytical laboratory, the challenge is to accurately measure busulfan concentrations in complex biological matrices like plasma. This is where this compound, a deuterated version of the drug, plays a crucial role. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added to all samples, calibrators, and quality controls at a constant concentration.
This compound serves as an ideal internal standard for busulfan quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) for several key reasons:
-
Near-Identical Physicochemical Properties: The substitution of eight hydrogen atoms with deuterium atoms results in a molecule with nearly the same polarity, solubility, and chromatographic behavior as busulfan.
-
Co-elution: this compound co-elutes with busulfan from the liquid chromatography column. This is critical because it ensures that both compounds experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.
-
Similar Extraction Recovery: During sample preparation, any loss of analyte will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.
-
Mass Differentiation: The mass difference of 8 Daltons allows the mass spectrometer to distinguish between busulfan and this compound, enabling independent quantification of each.
By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation and analysis can be effectively normalized, leading to highly reliable and reproducible results.
Quantitative Data for Busulfan Analysis
The following tables summarize key quantitative parameters for the LC-MS/MS analysis of busulfan using this compound as an internal standard. These values are compiled from various validated methods and provide a reference for researchers developing or implementing similar assays.
Table 1: Mass Spectrometry Parameters for Busulfan and this compound
| Analyte | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| Busulfan | 264.1 | 151.1 | 5 |
| This compound | 272.1 | 159.1 | 5 |
Note: The precursor ion is the ammonium adduct of the molecule. The product ions are specific fragments generated in the collision cell of the mass spectrometer.
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Typical Value |
| Retention Time | ~0.77 - 1.24 minutes |
| Linearity Range | 0.03 - 5 mg/L |
| Lower Limit of Quantification (LLOQ) | 0.03 mg/L |
| Intra-day Precision (%CV) | < 7.2% |
| Inter-day Precision (%CV) | < 7.2% |
| Accuracy (Bias %) | Within ±15% |
| Mean Extraction Recovery | > 90% |
Experimental Protocol: Quantification of Busulfan in Human Plasma
This section provides a detailed, generalized protocol for the quantification of busulfan in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite of several validated methods and should be fully validated in the end-user's laboratory.
3.1. Materials and Reagents
-
Busulfan analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
3.2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare separate stock solutions of busulfan and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working solutions of busulfan by serial dilution of the stock solution with acetonitrile to create a series of concentrations for spiking into plasma for calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 0.1 mg/L) in acetonitrile.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the busulfan working solutions into drug-free human plasma to achieve a concentration range of, for example, 0.03 to 5 mg/L.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma.
3.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibrator, or QC, add 100 µL of the internal standard working solution (this compound).
-
Vortex mix for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 6 minutes at room temperature.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system.
3.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of delivering a stable flow rate.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: An isocratic mobile phase consisting of 2 mM ammonium acetate and 0.1% formic acid in a methanol/water mixture (e.g., 30:70, v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) using the transitions listed in Table 1.
Visualizing the Workflow and Mechanisms
The following diagrams, created using the DOT language, illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of action of busulfan as a DNA alkylating agent.
Caption: Bioanalytical workflow for busulfan quantification.
Caption: Rationale for using this compound as an internal standard.
Physical and chemical properties of Busulfan-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Busulfan-d8. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmacokinetic analysis. This guide details the compound's characteristics, experimental protocols for its synthesis and quantification, and its mechanism of action.
Core Properties and Specifications
This compound, the deuterated analog of the alkylating antineoplastic agent Busulfan, is primarily utilized as an internal standard for the quantification of Busulfan in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Its structural and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 1,4-butane-1,1,2,2,3,3,4,4-d8-diol, dimethanesulfonate | [1] |
| Synonyms | Busulphan-d8, Myleran-d8 | [1] |
| CAS Number | 116653-28-2 | [1] |
| Molecular Formula | C₆H₆D₈O₆S₂ | [1] |
| Molecular Weight | 254.3 g/mol | [1] |
| Appearance | White solid/crystals | [2] |
| Melting Point | 112-114 °C | [3] |
| Purity | ≥98% | [2] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for its use in experimental settings.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 16.7 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 16.7 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Storage and Stability:
For long-term storage, this compound should be kept at -20°C.[4] Under these conditions, the compound is stable for at least four years.[4] Solutions of busulfan in 0.9% sodium chloride injection have shown stability for up to 12 hours when refrigerated at 2-8°C.[5]
Experimental Protocols
Synthesis of this compound
Reactants:
-
1,4-butanediol-d8
-
Methanesulfonic anhydride or Methanesulfonyl chloride
-
A base (e.g., triethylamine, pyridine)
-
An organic solvent (e.g., acetone, tetrahydrofuran)
General Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve methanesulfonic anhydride in the chosen organic solvent and cool the mixture to between -20°C and 5°C.
-
In a separate flask, dissolve 1,4-butanediol-d8 and the base in the same solvent.
-
Slowly add the 1,4-butanediol-d8 solution to the cooled methanesulfonic anhydride solution while maintaining the temperature between -20°C and 35°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
The crude this compound product is then isolated by filtration and washed with deionized water and an organic solvent.
-
Further purification can be achieved by recrystallization.
Note: The molar ratios of the reactants and the specific reaction times and temperatures may need to be optimized.
Quantification of Busulfan in Human Plasma using LC-MS/MS
This compound is the preferred internal standard for the accurate quantification of busulfan in clinical and research settings. The following is a representative LC-MS/MS protocol.
Sample Preparation (Protein Precipitation): [7]
-
To a 100 µL aliquot of plasma, add 100 µL of a working solution of this compound (internal standard).
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 6 minutes at room temperature.
-
Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions: [7]
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium formate buffer (e.g., 80:20 v/v)
-
Flow Rate: 0.5 mL/min
Mass Spectrometry Conditions: [3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Busulfan: m/z 264.1 → 151.1
-
This compound: m/z 272.1 → 159.1
-
Mechanism of Action and Biological Pathways
Busulfan is a bifunctional alkylating agent.[8] Its cytotoxic effects are mediated through the alkylation of DNA, leading to the formation of inter- and intrastrand crosslinks.[8] This damage to the DNA disrupts its replication and transcription, ultimately inducing apoptosis (programmed cell death).[8]
The primary target for alkylation is the N7 position of guanine residues in the DNA.[8] The formation of these DNA adducts triggers cellular DNA repair mechanisms. However, extensive damage overwhelms these repair pathways, leading to cell cycle arrest and apoptosis.[8]
Caption: Mechanism of action of Busulfan leading to apoptosis.
Experimental and Analytical Workflows
The use of this compound is integral to pharmacokinetic (PK) studies of busulfan, allowing for precise dose adjustments and therapeutic drug monitoring (TDM).
Caption: Workflow for Therapeutic Drug Monitoring of Busulfan using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 3. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 4. CN102408363B - Method for synthesizing busulfan - Google Patents [patents.google.com]
- 5. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Stability and Storage of Busulfan-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Busulfan-d8, a deuterated analog of the alkylating antineoplastic agent busulfan. Understanding the stability profile of this compound is critical for its use as an internal standard in quantitative analyses and for maintaining its integrity in research and drug development settings. The information presented is curated from scientific literature and manufacturer recommendations.
Core Stability and Storage Recommendations
Proper storage is paramount to ensure the chemical integrity and purity of this compound. The following tables summarize the recommended storage conditions for both the solid (neat) form and when in solution.
Table 1: Storage Conditions for Solid this compound
| Parameter | Recommendation | Source(s) |
| Temperature | -20°C for long-term storage. Room temperature is also cited by some suppliers for shorter periods. | [1] |
| Light | Store protected from light. | [2] |
| Moisture | Store away from moisture. | [2] |
| Stated Stability | ≥ 4 years when stored at -20°C. | [1] |
Table 2: Storage Conditions for this compound in Solution
| Solvent | Storage Temperature | Stated Stability | Source(s) |
| Acetonitrile | Freeze | Not specified | [3] |
| Anhydrous Dimethylacetamide (DMA) or DMA/PEG400 (1:2) | 4°C | Estimated shelf-life of 8.2 and 7.5 years, respectively. | [4] |
| Anhydrous Dimethylacetamide (DMA) or DMA/PEG400 (1:2) | Room Temperature (22°C) | Estimated shelf-life of 191 and 180 days, respectively. | [4] |
Degradation Pathways
The degradation of this compound is expected to follow the same pathways as its non-deuterated counterpart, busulfan. The primary degradation routes are hydrolysis in aqueous solutions and metabolism in biological systems.
Hydrolytic Degradation
In aqueous media, busulfan undergoes hydrolysis, which is not significantly dependent on pH within the range of 1.5 to 11. The rate of degradation increases at higher pH values. The primary degradation products are tetrahydrofuran (THF) and methanesulfonic acid[2][5]. The reaction proceeds via the formation of an unstable intermediate, 4-hydroxybutyl methanesulfonate, which then cyclizes to form THF[3].
Below is a diagram illustrating the hydrolytic degradation pathway of busulfan.
Caption: Hydrolytic degradation pathway of busulfan.
Metabolic Degradation
In vivo, busulfan is primarily metabolized in the liver through conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs)[6]. This initial conjugate can then undergo further transformations through the mercapturic acid pathway[6].
The following diagram outlines the major metabolic pathway of busulfan.
Caption: Major metabolic pathway of busulfan.
Quantitative Stability Data
While specific long-term stability data for solid this compound is limited beyond the manufacturer's statement of stability for at least four years at -20°C, extensive studies on the stability of busulfan in various solutions provide valuable insights. The stability of busulfan in aqueous solutions is temperature-dependent, with greater stability observed at lower temperatures[2].
Table 3: Stability of Diluted Busulfan (0.55 mg/mL in 0.9% NaCl) in Various Containers at Different Temperatures
| Storage Container | Temperature | Time to 5% Degradation | Time to 10% Degradation | Source(s) |
| Polypropylene Syringes | 2-8°C | 16 hours | 24 hours | [2] |
| 13-15°C | < 8 hours | 8 hours | [2] | |
| Room Temperature (20 ± 5°C) | 4 hours | 8 hours | [2] | |
| Glass Bottles | 2-8°C | 14 hours | 18 hours | [2] |
| 13-15°C | < 6 hours | < 8 hours | [2] | |
| Room Temperature (20 ± 5°C) | < 4 hours | < 8 hours | [2] | |
| PVC Bags | 2-8°C | 6 hours | 8 hours | [2] |
| 13-15°C | < 4 hours | < 8 hours | [2] | |
| Room Temperature (20 ± 5°C) | < 4 hours | < 8 hours | [2] |
Note: The decrease in busulfan concentration in these studies was attributed to both hydrolysis and precipitation, especially at lower temperatures[2].
A study on the degradation of busulfan in pure water at 37°C determined a degradation rate constant of 0.034 h⁻¹[5].
Experimental Protocols
Forced Degradation Study Protocol (General)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
The workflow for a typical forced degradation study is depicted below.
Caption: General workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to various stress conditions as outlined in the diagram above. The duration and intensity of the stress should be adjusted to achieve a target degradation of 5-20%[10].
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid- and base-stressed samples. Analyze all samples using a validated stability-indicating method, typically HPLC or LC-MS/MS[6][7].
-
Data Analysis: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. Assess peak purity to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradants.
Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. For this compound, which is often used as an internal standard for the quantification of busulfan, a validated LC-MS/MS method is typically employed[6].
Key components of a stability-indicating LC-MS/MS method:
-
Chromatographic Separation: A C18 column is commonly used to achieve separation of busulfan from its potential degradants and matrix components[6].
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. The MRM transitions for busulfan and this compound are monitored[6].
-
Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness[2]. The specificity is confirmed through forced degradation studies.
Conclusion
This compound is a stable compound when stored under the recommended conditions. As a solid, it should be stored at -20°C, protected from light and moisture. In solution, its stability is dependent on the solvent and storage temperature. The primary degradation pathway in aqueous solutions is hydrolysis, leading to the formation of tetrahydrofuran and methanesulfonic acid. A validated stability-indicating analytical method, typically LC-MS/MS, is essential for accurately monitoring the stability of this compound and for its reliable use as an internal standard in quantitative bioanalysis. The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound, ensuring its proper handling, storage, and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Degradation of busulfan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sgs.com [sgs.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Commercial Suppliers of Busulfan-d8 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers of Busulfan-d8, a critical reagent for research applications. This compound, the deuterated form of the alkylating antineoplastic agent Busulfan, is primarily utilized as an internal standard for the precise quantification of Busulfan in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This guide details the technical specifications of commercially available this compound, outlines experimental protocols for its use, and visualizes the mechanism of action of Busulfan and a typical experimental workflow.
Commercial Availability and Technical Specifications
This compound is available from a range of reputable suppliers catering to the research community. While many distributors exist, a significant portion of the commercially available this compound is manufactured by Cayman Chemical.[1][2] The following tables summarize the key quantitative data for this compound from various suppliers.
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 116653-28-2 | [1][2][3][4] |
| Molecular Formula | C₆H₆D₈O₆S₂ | [2][3][4] |
| Molecular Weight | 254.3 g/mol | [2][3][4] |
| Synonyms | Busulphan-d8, Mielosan-d8, Myleran-d8 | [1][3][5] |
| Appearance | Crystalline solid | [1][2] |
Table 2: Supplier-Specific Technical Data for this compound
| Supplier | Purity | Storage | Stability | Available Sizes |
| Cayman Chemical | ≥99% deuterated forms (d₁-d₈) | -20°C | ≥ 4 years | 1 mg, 5 mg |
| Bertin Bioreagent | Not Specified | Not Specified | Not Specified | 1 mg, 5 mg |
| Simson Pharma Ltd. | High quality, CoA provided | Not Specified | Not Specified | Not Specified |
| Sapphire Bioscience | ≥99% deuterated forms (d₁-d₈) | -20°C | 4 years | 1 mg, 5 mg |
| Cambridge Bioscience | ≥99% deuterated forms (d₁-d₈) | Not Specified | Not Specified | 5 mg |
| Clinivex | High quality reference standard | Not Specified | Not Specified | Not Specified |
| Sigma-Aldrich | Certified reference material | Not Specified | Not Specified | 1 mL ampule (100 µg/mL in acetonitrile) |
| MedChemExpress | Not Specified | Not Specified | Not Specified | 1 mg, 5 mg, 10 mg |
| GlpBio | Not Specified | Not Specified | Not Specified | Not Specified |
| Santa Cruz Biotechnology | Not Specified | Not Specified | Not Specified | Not Specified |
Table 3: Solubility of this compound
| Solvent | Solubility |
| DMF | 16.7 mg/mL |
| DMSO | 16.7 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Mechanism of Action of Busulfan
Busulfan is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA.[4] The two methanesulfonate groups of Busulfan act as leaving groups, allowing the butyl chain to alkylate nucleophilic sites on DNA bases, with a preference for the N7 position of guanine. This can result in the formation of both intrastrand and interstrand DNA crosslinks.[3] These crosslinks inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[4]
Experimental Protocols for Quantification of Busulfan using this compound
The following is a generalized experimental protocol for the quantification of Busulfan in human plasma using this compound as an internal standard (IS) by LC-MS/MS. This protocol is a synthesis of methodologies reported in various research articles. Researchers should optimize the parameters for their specific instrumentation and experimental conditions.
1. Preparation of Stock and Working Solutions:
-
Busulfan Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve Busulfan in an appropriate solvent (e.g., acetonitrile or methanol).
-
This compound Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Dissolve the entire contents of a commercially supplied vial of this compound in a known volume of the same solvent.
-
Working Solutions: Prepare a series of working solutions for both Busulfan (for calibration curve) and this compound by serial dilution of the stock solutions with the appropriate solvent.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma sample, standard, or quality control (QC) sample, add a known amount of this compound working solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add a protein precipitating agent, such as acetonitrile (e.g., 400 µL).
-
Vortex the mixture for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate), often in an isocratic elution. A common ratio is 80:20 (v/v) acetonitrile:buffer.
-
Flow Rate: A flow rate of around 0.5 mL/min is typical.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Busulfan: m/z 264.1 → 151.1
-
This compound: m/z 272.1 → 159.1
-
-
Instrument parameters such as collision energy, declustering potential, and source temperature should be optimized for maximum sensitivity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Busulfan to this compound against the known concentrations of the calibration standards.
-
Determine the concentration of Busulfan in the unknown samples by interpolating their peak area ratios from the calibration curve.
This guide provides a foundational understanding for researchers and professionals working with this compound. For specific applications, it is imperative to consult the manufacturer's documentation and relevant scientific literature. The provided protocols and diagrams serve as a starting point for developing and implementing robust analytical methods for the quantification of Busulfan in a research setting.
References
- 1. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Application of Deuterated Busulfan in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Busulfan is a potent alkylating agent integral to myeloablative conditioning regimens prior to hematopoietic stem cell transplantation (HSCT).[1][2][3] Its use is complicated by a narrow therapeutic index and significant inter-individual pharmacokinetic variability, making therapeutic drug monitoring (TDM) essential for optimizing clinical outcomes.[1][3][4][5] This guide details the critical role of deuterated busulfan, primarily busulfan-d8, as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of busulfan in biological matrices. We provide an in-depth overview of bioanalytical methodologies, present key pharmacokinetic data, and offer detailed experimental protocols to support researchers in this field.
The Rationale for a Deuterated Internal Standard
The accurate measurement of drug concentrations is the cornerstone of any pharmacokinetic (PK) study. Bioanalytical methods, especially those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations arising from sample preparation and matrix effects.[6] An ideal internal standard (IS) co-elutes with the analyte and experiences identical extraction losses and ionization suppression or enhancement, thereby normalizing the final measurement.
Deuterated busulfan (most commonly this compound) is the gold standard internal standard for busulfan quantification.[1][4][6][7] As a SIL-IS, it is chemically and physically almost identical to the unlabeled busulfan analyte. It behaves similarly during sample extraction and chromatographic separation but is distinguishable by the mass spectrometer due to its higher mass.[6][7] This ensures that any variability affecting the analyte is mirrored by the internal standard, leading to highly accurate and precise quantification.
References
- 1. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Plasma Busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
The Gold Standard in Precision: Busulfan-d8's Pivotal Role in Therapeutic Drug Monitoring
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Busulfan, a potent alkylating agent, is a cornerstone of conditioning regimens prior to hematopoietic stem cell transplantation (HSCT).[1][2] Its efficacy is, however, shadowed by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3][4] This variability makes standardized dosing a challenge, with under-exposure risking graft failure and disease relapse, and over-exposure leading to severe toxicities such as sinusoidal obstruction syndrome (SOS) and neurotoxicity.[5][6] Consequently, therapeutic drug monitoring (TDM) has become an indispensable tool for personalizing busulfan therapy, ensuring optimal patient outcomes.[7][8] At the heart of modern, high-precision TDM for busulfan lies its deuterated analogue, Busulfan-d8. This stable isotope-labeled internal standard has revolutionized the analytical methodologies used to quantify busulfan in patient samples, solidifying its place as the gold standard in the field.[9][10]
The Imperative for a Deuterated Internal Standard
In quantitative analysis, particularly in complex biological matrices like plasma, an internal standard is crucial for correcting analytical variability.[11] The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[9] this compound, in which eight hydrogen atoms are replaced by deuterium, is structurally and chemically almost identical to busulfan.[12][13] This near-perfect analogy ensures that this compound experiences the same variations as busulfan during every step of the analytical process, from extraction and handling to ionization in the mass spectrometer.[10][14] By normalizing the busulfan signal to the this compound signal, analytical methods can achieve the high accuracy and precision required for clinical decision-making.[9][11]
The use of a deuterated internal standard like this compound is particularly advantageous in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the predominant analytical technique for busulfan TDM.[12][15] The mass difference between busulfan and this compound allows for their simultaneous detection and quantification without mutual interference, a critical feature for reliable analysis.[13][16]
Quantitative Assay Performance with this compound
The integration of this compound as an internal standard has led to the development of robust and reliable LC-MS/MS assays for busulfan quantification. The performance of these assays is characterized by excellent linearity, precision, and accuracy, as summarized in the following tables.
| Linearity of Busulfan Quantification using this compound Internal Standard | |
| Linear Range | Reference |
| 10 to 10,000 ng/mL | [3][17] |
| 0.03 to 5 mg/L (30 to 5,000 ng/mL) | [12][18] |
| 0.2 to 100 ng/mL | [13] |
| 37.75 to 2,416 ng/mL | [16][19] |
| 1.096 to 1,096 ng/mL | [17] |
| Precision and Accuracy of Busulfan Quantification using this compound Internal Standard | ||
| Parameter | Value | Reference |
| Within-run and Between-run Precision (%CV) | <15% | [3] |
| Intraday and Interday Precision (%CV) | <7.2% | [12] |
| Accuracy (Bias) | Within 85-115% | [12][18] |
| Intra- and Inter-batch Coefficient of Variation (%CV) | ≤15% | [13] |
| Precision and Accuracy | Within ±5% | [19] |
| Recovery of Busulfan and this compound in Plasma Samples | |
| Analyte | Average Extraction Recovery |
| Busulfan | 92.52%[13] |
| This compound | 90.75%[13] |
Experimental Protocols for Busulfan TDM using this compound
The following sections provide a detailed overview of a typical experimental protocol for the quantification of busulfan in plasma using LC-MS/MS with this compound as an internal standard.
Sample Preparation
A simple and rapid one-step protein precipitation is a commonly employed method for extracting busulfan from plasma samples.[12][18]
-
To a 100 µL aliquot of patient plasma, add 200 µL of methanol containing a known concentration of this compound (e.g., 100 µg/mL).[15]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[20]
-
Centrifuge the sample at high speed (e.g., 16,100 x g) for 2 minutes to pellet the precipitated proteins.[20]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[20][21]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation of busulfan and this compound is typically achieved using a C18 reverse-phase column.[12][15] The mass spectrometer is operated in the positive ion mode using selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.[12]
-
Chromatographic Column: Kinetex® 2.6 µm C18 100 Å, 100 x 4.6 mm[15] or Phenomenex Kinetex C18 (50mm × 2.1mm, 2.6μm)[13]
-
Mobile Phase: A gradient or isocratic elution using a mixture of ammonium acetate in water and methanol, often with the addition of formic acid. For example, an isocratic mobile phase of acetonitrile and 10mM ammonium formate buffer (80:20 v/v).[12][13]
-
Flow Rate: Typically around 0.5 mL/min.[13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[15]
-
Ionization Mode: Positive ion mode.[12]
-
Monitored Transitions (m/z):
Conceptual Pathways and Workflows
To visualize the processes involved, the following diagrams illustrate the experimental workflow for busulfan TDM and the metabolic pathway of busulfan.
References
- 1. archivepp.com [archivepp.com]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. Therapeutic Drug Monitoring of Busulfan in Patients Undergoing Hematopoietic Cell Transplantation: A Pilot Single-Center Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 6. Role of therapeutic drug monitoring of intravenous Busulfan for prevention of sinusoidal obstructive syndrome in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical guide to therapeutic drug monitoring in busulfan: recommendations from the Pharmacist Committee of the European Society for Blood and Marrow Transplantation (EBMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring is essential for intravenous busulfan therapy in pediatric hematopoietic stem cell recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. texilajournal.com [texilajournal.com]
- 15. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. Tandem mass spectrometry method for the quantification of serum busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Certificate of Analysis and Purity of Busulfan-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Busulfan-d8, a deuterated internal standard essential for the accurate quantification of the alkylating agent Busulfan. A thorough understanding of its Certificate of Analysis (CoA) and purity profile is paramount for ensuring the reliability and reproducibility of pharmacokinetic and therapeutic drug monitoring studies. This document outlines the typical specifications, analytical methodologies, and data interpretation for this compound.
Certificate of Analysis: A Summary of Quality
A Certificate of Analysis for a high-purity reference standard like this compound provides a detailed summary of its identity, purity, and other critical parameters. Below are tables summarizing the kind of quantitative data typically found on a CoA for this compound.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 1,4-butanediol-1,1,2,2,3,3,4,4-d8, dimethanesulfonate |
| Synonyms | Busulfan-octadeuterated |
| CAS Number | 116653-28-2 |
| Molecular Formula | C₆H₆D₈O₆S₂ |
| Molecular Weight | 254.35 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Acetonitrile and Methanol |
Table 2: Purity and Impurity Profile
| Test | Method | Result |
| Chemical Purity | HPLC-UV | ≥ 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d1-d8) |
| Isotopic Enrichment | Mass Spectrometry | ≥ 98 atom % D |
| Residual Solvents | GC-HS | Conforms to ICH Q3C |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Individual Impurity | HPLC-UV | ≤ 0.1% |
| Total Impurities | HPLC-UV | ≤ 0.5% |
Table 3: Isotopic Distribution (Representative Data)
| Isotopologue | Relative Abundance (%) |
| d8 | > 95 |
| d7 | < 4 |
| d6 | < 1 |
| d5 | < 0.5 |
| d4 | < 0.1 |
| d3 | < 0.1 |
| d2 | < 0.1 |
| d1 | < 0.1 |
| d0 (Unlabeled) | < 0.1 |
Experimental Protocols for Quality Assessment
The data presented in the Certificate of Analysis is generated through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments used to determine the purity and identity of this compound.
Chemical Purity by High-Performance Liquid Chromatography (HPLC)
The chemical purity of this compound is typically assessed using a reversed-phase HPLC method with UV detection.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: A solution of this compound is prepared in acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Isotopic Purity and Enrichment by Mass Spectrometry
Mass spectrometry is the definitive technique for determining the isotopic purity and the degree of deuterium enrichment in this compound.
Methodology:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatograph.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer Scan Mode: Full scan mode to detect all isotopologues.
-
Sample Preparation: The sample is prepared as for HPLC analysis and further diluted to a suitable concentration for mass spectrometry (e.g., 1-10 µg/mL).
-
Data Analysis: The relative intensities of the mass peaks corresponding to the different isotopologues (d0 to d8) of the protonated molecule [M+H]⁺ are measured. The isotopic purity is calculated as the percentage of the sum of the intensities of all deuterated species (d1-d8) relative to the total intensity of all species (d0-d8). The isotopic enrichment is determined from the relative abundance of the d8 isotopologue.
Busulfan Signaling and Mechanism of Action
Busulfan is a bifunctional alkylating agent that exerts its cytotoxic effects by forming DNA cross-links, which ultimately inhibits DNA replication and transcription, leading to apoptosis.
Understanding Isotopic Enrichment in Busulfan-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isotopic enrichment of Busulfan-d8, a critical internal standard for the accurate quantification of the alkylating agent Busulfan in clinical and research settings. This document outlines the synthesis, quality control, and analytical methodologies pertinent to ensuring the reliability of this compound in demanding applications such as therapeutic drug monitoring (TDM).
Introduction to Busulfan and the Role of this compound
Busulfan is a potent bifunctional alkylating agent used primarily as a conditioning agent in preparation for hematopoietic stem cell transplantation.[1][2] Its therapeutic efficacy is concentration-dependent, but it has a narrow therapeutic index, with significant inter-individual pharmacokinetic variability.[3] This variability necessitates TDM to optimize dosing, minimize toxicity, and ensure successful patient outcomes.
The "gold standard" for TDM of Busulfan is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The accuracy of this method relies heavily on the use of a stable isotope-labeled internal standard (SIL-IS), with this compound being the most commonly employed. This compound is chemically identical to Busulfan, but eight of its hydrogen atoms have been replaced with deuterium. This mass shift allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while co-eluting chromatographically, thus correcting for variations in sample preparation and instrument response.[5]
Synthesis and Isotopic Purity of this compound
The synthesis of this compound mirrors that of unlabeled Busulfan, with the key difference being the use of a deuterated starting material. The most common synthetic route involves the reaction of deuterated 1,4-butanediol (1,4-butanediol-d8) with methanesulfonyl chloride or methanesulfonic anhydride in the presence of a base.[6][7]
Quality Specifications
The utility of this compound as an internal standard is directly dependent on its isotopic purity. Commercially available this compound typically has high isotopic enrichment.
| Parameter | Typical Specification | Source(s) |
| Isotopic Enrichment | ≥98% to 99 atom % D | [8][9][10] |
| Chemical Purity | ≥95% to 98% | [8][10] |
| Deuterated Forms | ≥99% (d1-d8) | [11] |
High isotopic purity is crucial to minimize the contribution of unlabeled Busulfan (d0) in the internal standard solution, which could lead to an overestimation of the analyte's concentration.[5]
Experimental Protocols
Determination of Isotopic Enrichment by Mass Spectrometry
This protocol outlines a general method for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).
Objective: To quantify the distribution of deuterated isotopologues (d0 to d8) in a this compound sample.
Materials:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 µg/mL.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Perform a full scan analysis in positive ion mode to observe the isotopic distribution of the [M+NH₄]⁺ adduct (or other relevant adducts).
-
The mass range should be set to encompass all expected isotopologues of Busulfan (m/z 264-272 for the ammonium adduct).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify and integrate the peak areas for each isotopologue (d0 to d8).
-
Correct for the natural abundance of ¹³C.
-
Calculate the relative abundance of each isotopologue by dividing its corrected peak area by the sum of all corrected isotopologue peak areas.[12]
-
Quantification of Busulfan in Plasma using this compound
This protocol describes a typical LC-MS/MS method for the therapeutic drug monitoring of Busulfan in plasma.
Objective: To accurately quantify the concentration of Busulfan in patient plasma samples.
Materials:
-
Patient plasma samples
-
Busulfan calibration standards
-
Quality control (QC) samples
-
This compound internal standard working solution (e.g., 3 µg/mL in acetonitrile)[13]
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma (calibrator, QC, or patient sample), add 10 µL of the this compound internal standard working solution.[13]
-
Add 440 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.[13]
-
Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of ammonium acetate and formic acid in water and acetonitrile.[3]
-
Monitor the transitions in Multiple Reaction Monitoring (MRM) mode.
-
| Compound | Q1 (m/z) | Q3 (m/z) |
| Busulfan | 264 | 151, 55 |
| This compound | 272 | 159, 62 |
Data from multiple sources.[3][14]
-
Data Analysis:
-
Calculate the peak area ratio of Busulfan to this compound for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Busulfan in the patient and QC samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Workflow for Isotopic Purity Assessment
Caption: Workflow for assessing the isotopic purity of this compound.
Busulfan Mechanism of Action
Caption: Signaling pathway of Busulfan's cytotoxic effects.
Conclusion
The isotopic enrichment of this compound is a cornerstone of its function as a reliable internal standard in quantitative bioanalysis. A thorough understanding of its synthesis, quality control, and the potential for isotopic interferences is paramount for researchers and clinicians who depend on accurate therapeutic drug monitoring of Busulfan. The methodologies and data presented in this guide provide a framework for ensuring the integrity of analytical results and, consequently, for optimizing patient care in hematopoietic stem cell transplantation.
References
- 1. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 2. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]
- 7. CN102408363A - Synthesis method of busulfan - Google Patents [patents.google.com]
- 8. Purchase [D8]-Busulfan [nucleosyn.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. Busulfan (tetramethylene-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. caymanchem.com [caymanchem.com]
- 12. almacgroup.com [almacgroup.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Busulfan in Human Plasma by LC-MS/MS Using Busulfan-d8 as an Internal Standard
References
- 1. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children [mdpi.com]
- 8. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan. (2014) | Deborah L. French | 24 Citations [scispace.com]
- 10. Therapeutic Drug Monitoring of Busulfan in Patients Undergoing Hematopoietic Cell Transplantation: A Pilot Single-Center Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and metabolic studies of high-dose busulphan in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Busulfan-d8 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of busulfan in human plasma for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing busulfan-d8 as the internal standard. The methods described herein are essential for therapeutic drug monitoring (TDM) to optimize busulfan dosage, minimize toxicity, and improve patient outcomes in contexts such as hematopoietic stem cell transplantation (HSCT).
Introduction
Busulfan is a potent alkylating agent used as a conditioning agent in HSCT. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, TDM is crucial. Accurate quantification of busulfan in plasma is necessary to ensure therapeutic efficacy while avoiding severe toxicities. This compound, a deuterated analog, is the preferred internal standard for LC-MS/MS analysis due to its similar chemical properties and distinct mass, allowing for precise and accurate quantification.
This document outlines three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. Each section includes a detailed experimental protocol, a summary of quantitative data from various studies, and a workflow diagram.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup in busulfan analysis. It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile (ACN) is the most commonly used solvent for this purpose.
Quantitative Data Summary
| Parameter | Reported Values | Citations |
| Linearity Range | 0.025 - 5 µg/mL | |
| 25 - 5000 ng/mL | [1] | |
| 0.03 - 5 mg/L | [2][3] | |
| 10 - 2000 ng/mL | [4] | |
| 0 - 2000 ng/mL | [5] | |
| Intra-day Precision (%CV) | < 7.2% | [2] |
| 2.1 - 11.9% | [6] | |
| < 6% | [5] | |
| Inter-day Precision (%CV) | < 7.2% | [2] |
| 3.2 - 10.1% | [6] | |
| < 6% | [5] | |
| Accuracy (% Bias) | Within 85-115% | [2][3] |
| 92.2 - 107.6% (intra-assay) | [6] | |
| 94.7 - 104.1% (inter-assay) | [6] | |
| 101 - 108% | [1] | |
| Recovery | ~77% | [5] |
| 94.6% - 103.3% | [2] | |
| 82.0% - 90.6% | [6] | |
| Matrix Effect | No significant matrix effects observed | [2][3] |
| Ion suppression ~5% | [5] | |
| Matrix factor range: 0.92 - 1.12 |
Experimental Protocol: Protein Precipitation
This protocol is a synthesis of common practices found in the literature.[1][2][5][7]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (e.g., 0.1 mg/L in acetonitrile)[2]
-
Acetonitrile (ACN), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Pipette 50-100 µL of plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.[2][5][7]
-
Add an equal volume (e.g., 100 µL) of the this compound internal standard working solution to each tube.[2]
-
Add a volume of ACN, typically 3 to 6 times the plasma volume (e.g., 440-600 µL), to precipitate the proteins.[2][7]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the tubes at high speed (e.g., 10,000 - 14,000 x g) for 5-10 minutes at room temperature or 4°C to pellet the precipitated proteins.[2][7]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. In some methods, the supernatant is further diluted with water before injection.[2][8]
Workflow Diagram: Protein Precipitation
Caption: Protein Precipitation Workflow.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent. This method can provide a cleaner extract than protein precipitation.
Quantitative Data Summary
| Parameter | Reported Values | Citations |
| Linearity Range | 5 - 2500 ng/mL | [6] |
| 50 - 5000 ng/mL | [9][10] | |
| Precision (%CV) | < 10% | [9][10] |
| Recovery | 80.0% - 90.6% | [6] |
Experimental Protocol: Liquid-Liquid Extraction
This protocol is based on a method utilizing ethyl acetate for extraction.[6]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Ethyl acetate, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Pipette a known volume of plasma sample into a microcentrifuge tube.
-
Add the this compound internal standard.
-
Add a volume of ethyl acetate (e.g., 1 mL).
-
Vortex the mixture for an extended period (e.g., 2-5 minutes) to ensure efficient extraction.
-
Centrifuge at high speed to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase or a suitable reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation method that uses a solid sorbent to isolate the analyte of interest from the plasma matrix. It can provide the cleanest extracts, minimizing matrix effects. Both offline and online SPE methods have been developed for busulfan analysis.
Quantitative Data Summary
| Parameter | Reported Values | Citations |
| Linearity Range | 37.75 - 2416 ng/mL (online SPE) | [11] |
| 10 - 2000 ng/mL (Dispersive micro-SPE) | [4] | |
| Precision (%CV) | Within ±5% (online SPE) | [11] |
| < 15% (Dispersive micro-SPE) | [4] | |
| Accuracy (% Bias) | Within ±5% (online SPE) | [11] |
| < 15% (Dispersive micro-SPE) | [4] | |
| Recovery | 97.5 ± 4.5% to 100.9 ± 7.6% (online SPE) | [11] |
| 99.65 - 100.19% | [12] |
Experimental Protocol: Offline Solid-Phase Extraction
This is a general protocol for offline SPE. Specific sorbents and solvents may vary.
Materials:
-
Human plasma samples, pre-treated (e.g., by protein precipitation)
-
This compound internal standard (IS)
-
SPE cartridges (e.g., C18)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water/methanol mixture)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE manifold (vacuum or positive pressure)
-
Evaporator
-
Reconstitution solution
-
Autosampler vials
Procedure:
-
Pre-treat the plasma sample, often by protein precipitation as described previously, and add the this compound internal standard.[11]
-
Condition the SPE cartridge by passing a volume of methanol through it.
-
Equilibrate the cartridge by passing a volume of water through it.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the busulfan and this compound from the cartridge with a strong organic solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow.
Conclusion
The choice of sample preparation technique for busulfan analysis in plasma depends on the specific requirements of the laboratory, including desired sample throughput, required sensitivity, and available instrumentation. Protein precipitation is the simplest and fastest method, suitable for high-throughput clinical settings.[2][3] Liquid-liquid extraction offers improved cleanliness of the extract over protein precipitation. Solid-phase extraction, particularly online SPE, provides the highest level of sample cleanup, minimizing matrix effects and improving analytical performance, though it may be more time-consuming and costly for offline methods.[11][13] All three methods have been successfully validated and applied for the therapeutic drug monitoring of busulfan, with this compound serving as the essential internal standard for accurate quantification.
References
- 1. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dispersive micro solid phase extraction of busulfan from plasma samples using novel mesoporous sorbent prior to determination by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a rapid and specific assay for detection of busulfan in human plasma by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Plasma Busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Plasma Busulfan | Springer Nature Experiments [experiments.springernature.com]
- 11. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 13. High-Throughput Quantitation of Busulfan in Plasma Using Ultrafast Solid-Phase Extraction Tandem Mass Spectrometry (SPE-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Busulfan in Human Plasma using Busulfan-d8 Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Busulfan is a potent bifunctional alkylating agent used as a conditioning agent prior to hematopoietic stem cell transplantation (HSCT).[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of busulfan is crucial to optimize clinical outcomes, minimizing toxicity while ensuring efficacy.[3][4][5][6] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of busulfan in human plasma, utilizing its deuterated stable isotope, busulfan-d8, as an internal standard (ISTD).
Mechanism of Action
Busulfan exerts its cytotoxic effects by alkylating DNA.[7][8] The two methanesulfonate groups in its structure act as leaving groups, allowing the butyl chain to form covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[7] This results in the formation of interstrand and intrastrand DNA crosslinks, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[7][9]
Caption: Mechanism of action of Busulfan leading to apoptosis.
Experimental Protocol
This protocol is a synthesis of methodologies reported for the quantification of busulfan in clinical plasma samples.[10][11][12][13]
1. Materials and Reagents
-
Busulfan certified reference standard
-
This compound (internal standard) certified reference solution[14]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Drug-free human plasma (for calibration and quality control standards)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare separate stock solutions of busulfan and this compound in methanol or acetonitrile at a concentration of, for example, 500 µg/mL.[13] Store at -20°C.
-
Working Internal Standard (ISTD) Solution: Dilute the this compound stock solution with the appropriate solvent (e.g., 50% acetonitrile or methanol) to a working concentration (e.g., 1 µg/mL or 0.1 µg/mL).[15][16]
-
Calibration Standards: Prepare a series of calibration standards by spiking drug-free human plasma with the busulfan stock solution to achieve a desired concentration range (e.g., 25-5000 ng/mL).[12]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free plasma to fall within the calibration range (e.g., 50, 750, and 3500 µg/mL).[14][15]
3. Sample Preparation (Protein Precipitation)
The following is a common and efficient protein precipitation method:[13]
-
To 100 µL of plasma sample (calibrator, QC, or clinical sample), add 100 µL of the working ISTD solution.
-
Add 600 µL of cold acetonitrile.[13]
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 6 minutes at room temperature.[13]
-
Carefully transfer the supernatant to a new tube or vial.
-
Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[13]
Caption: Sample preparation workflow for busulfan analysis.
4. LC-MS/MS Conditions
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Example Value |
|---|---|
| Column | C18 column (e.g., 50mm x 2.1mm, 2.6µm)[10] |
| Mobile Phase A | 0.1% Formic acid and 2 mM ammonium acetate in water[15] |
| Mobile Phase B | 0.1% Formic acid and 2 mM ammonium acetate in methanol[15] |
| Flow Rate | 0.5 mL/min[10] |
| Injection Volume | 2 µL[13] |
| Column Temperature | 35 °C[15] |
| Run Time | ~2.5 minutes[15] |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Example Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[12] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Busulfan Transition | m/z 264.1 → 151.1[10][12] |
| This compound Transition | m/z 272.1 → 159.1[10][16] |
Quantitative Data Summary
The performance of the LC-MS/MS method for busulfan quantification is summarized in the tables below, with data compiled from various published protocols.
Table 1: Calibration and Linearity
| Parameter | Reported Range | Reference |
|---|---|---|
| Linearity Range | 0.2 - 100 ng/mL | [10] |
| 25 - 5,000 ng/mL | [12] | |
| 1.096 - 1,096 ng/mL | [11] | |
| 25 - 5,000 ng/mL | [14] |
| Correlation Coefficient (r²) | ≥ 0.9986 |[10] |
Table 2: Sensitivity and Precision
| Parameter | Reported Value | Reference |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [10] |
| 25 ng/mL | [12] | |
| 0.03 mg/L (30 ng/mL) | [13] | |
| Limit of Detection (LOD) | 1.56 ng/mL | [3] |
| Intra- and Inter-batch CV (%) | ≤ 15% | [10] |
| < 5% | [12] |
| | < 8% |[13] |
Table 3: Recovery and Matrix Effect
| Parameter | Reported Value | Reference |
|---|---|---|
| Extraction Recovery (Busulfan) | 92.52% | [10] |
| 100-105% | [12] | |
| 94.6% and 103.3% | [13] | |
| Extraction Recovery (this compound) | 90.75% | [10] |
| Matrix Effect | 100.3-107.5% | [12] |
| | 92.9% - 100.2% |[13] |
The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of busulfan in human plasma.[3][10] The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[11] This protocol is well-suited for therapeutic drug monitoring in a clinical setting, enabling dose adjustments to optimize patient outcomes.[17]
References
- 1. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Quantification of human plasma-busulfan concentration by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical guide to therapeutic drug monitoring in busulfan: recommendations from the Pharmacist Committee of the European Society for Blood and Marrow Transplantation (EBMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 7. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. youtube.com [youtube.com]
- 10. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. lcms.cz [lcms.cz]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Liquid-Liquid Extraction of Busulfan and Busulfan-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Busulfan (1,4-butanediol dimethanesulfonate) is a potent alkylating agent used as a conditioning agent prior to hematopoietic stem cell transplantation (HSCT).[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of busulfan is crucial to optimize dosing, minimize toxicity, and prevent graft failure.[1][2] Accurate quantification of busulfan in biological matrices, typically plasma, is essential for effective TDM. This document provides detailed protocols for the extraction of busulfan and its stable isotope-labeled internal standard, Busulfan-d8, from plasma using liquid-liquid extraction (LLE) and protein precipitation (PP) methods, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Two primary extraction methodologies are presented: liquid-liquid extraction and protein precipitation. While protein precipitation is a simpler and more rapid technique, liquid-liquid extraction can provide a cleaner extract, potentially reducing matrix effects in the subsequent analysis.
Method 1: Liquid-Liquid Extraction (LLE)
This protocol is based on the use of an organic solvent to partition busulfan and its internal standard from the aqueous plasma matrix.
Materials:
-
Plasma samples (patient, calibration standards, or quality controls)
-
Busulfan and this compound stock solutions
-
Ethyl acetate (reagent grade or higher)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
Sample Aliquoting: Pipette a precise volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard working solution to each sample, standard, and quality control, except for blank samples.
-
Extraction: Add a specific volume of ethyl acetate (e.g., 600 µL) to each tube.
-
Vortexing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a specific volume of a suitable solvent, often the mobile phase used for the LC-MS/MS analysis.
-
Analysis: The reconstituted sample is then ready for injection into the LC-MS/MS system.
Method 2: Protein Precipitation (PP)
This is a widely used, rapid method for sample clean-up prior to busulfan analysis.[1][3][4]
Materials:
-
Plasma samples
-
Busulfan and this compound stock solutions
-
Precipitating agent: Acetonitrile (ACN) or Methanol[1][3][5][6]
-
Centrifuge
Protocol:
-
Sample Aliquoting: Pipette a specific volume of plasma (e.g., 50-100 µL) into a microcentrifuge tube.[1][3][5]
-
Internal Standard Spiking: Add a known amount of this compound internal standard working solution.[1]
-
Precipitation: Add a volume of cold precipitating agent (e.g., 3-4 times the plasma volume of acetonitrile or methanol).[1][3][5][6]
-
Vortexing: Vortex the mixture for approximately 1 minute to ensure complete protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of various methods for busulfan quantification.
Table 1: Linearity and Sensitivity of Busulfan Quantification Methods
| Method Type | Extraction Solvent/Technique | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | 5 - 2500 | 5 | [7] |
| LC-MS/MS | Protein Precipitation (Acetonitrile) | 30 - 5000 | 30 | [1] |
| LC-MS/MS | Protein Precipitation (Methanol) | 25 - 5000 | 25 | [5][6] |
| UPLC-MS/MS | Protein Precipitation (Methanol with 0.1% Formic Acid) | 25 - 5000 | 25 | [5] |
| LC-MS/MS | Online Solid Phase Extraction | 37.75 - 2416 | 19.74 | [8] |
Table 2: Accuracy and Precision of Busulfan Quantification Methods
| Method Type | Extraction Solvent/Technique | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference |
| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | 2.1 - 11.9 | 3.2 - 10.1 | 92.2 - 107.6 | [7] |
| LC-MS/MS | Protein Precipitation (Acetonitrile) | < 8 | < 8 | 85 - 115 | [1] |
| UPLC-MS/MS | Protein Precipitation (Methanol) | < 5.5 | < 7.9 | 97.1 - 102.9 | [5] |
| LC-MS/MS | Protein Precipitation (Methanol and Zinc Sulphate) | ≤ 4 | Not Reported | 101 - 108 | [6] |
Table 3: Recovery of Busulfan and this compound
| Method Type | Extraction Solvent/Technique | Analyte | Recovery (%) | Reference |
| LC-MS/MS | Liquid-Liquid Extraction (Ethyl Acetate) | Busulfan | 80.0 - 90.6 | [7] |
| UPLC-MS/MS | Protein Precipitation (Methanol) | Busulfan | 85.1 - 106.1 | [5] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for Busulfan and this compound extraction and analysis.
Conclusion
Both liquid-liquid extraction and protein precipitation are effective methods for the extraction of busulfan and its deuterated internal standard from plasma samples for the purpose of therapeutic drug monitoring. The choice of method may depend on laboratory resources, desired sample throughput, and the need for extract cleanliness to minimize matrix effects. The provided protocols and performance data offer a comprehensive guide for researchers and clinicians in the implementation of a robust and accurate busulfan TDM program.
References
- 1. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a rapid and specific assay for detection of busulfan in human plasma by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction Method for Enhanced Busulfan Analysis Using Busulfan-d8 Internal Standard
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Busulfan in human plasma using a solid-phase extraction (SPE) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Busulfan-d8, ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Busulfan is a potent alkylating agent used as a conditioning agent in hematopoietic stem cell transplantation (HSCT). Due to its narrow therapeutic window and high inter-individual pharmacokinetic variability, therapeutic drug monitoring of Busulfan is crucial to optimize clinical outcomes, minimizing toxicity and reducing the risk of graft failure. This application note details a robust and reliable method for the determination of Busulfan in plasma, employing solid-phase extraction (SPE) for sample clean-up, which effectively removes matrix interferences. The stable isotope-labeled internal standard, this compound, is used to compensate for matrix effects and variations in extraction recovery and instrument response.
Experimental Workflow
Figure 1. Experimental workflow for Busulfan analysis.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Busulfan | Certified Reference Material |
| This compound | Certified Reference Material |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Water | Deionized, 18 MΩ·cm |
| Formic Acid | LC-MS Grade |
| Ammonium Acetate | Analytical Grade |
| Human Plasma (for standards/QCs) | Drug-free, K2-EDTA |
| C18 SPE Cartridges | e.g., 100 mg, 1 mL |
| Centrifuge Tubes | 1.5 mL and 5 mL |
| SPE Vacuum Manifold | --- |
| Analytical Balance | --- |
| Pipettes | Calibrated |
| Vortex Mixer | --- |
| Centrifuge | --- |
| LC-MS/MS System | (e.g., UPLC coupled to a triple quadrupole MS) |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Busulfan and this compound in acetonitrile (ACN) to obtain stock solutions of 1 mg/mL. Store at -20°C.
-
Busulfan Working Solution (500 µg/mL): Dilute the Busulfan stock solution with ACN to achieve a concentration of 500 µg/mL.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution with 50% ACN to a final concentration of 1 µg/mL.
Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare a series of calibration standards by spiking drug-free human plasma with the Busulfan working solution to achieve concentrations ranging from 25 to 2000 ng/mL (e.g., 25, 50, 100, 250, 500, 1000, 2000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 75, 750, and 1500 ng/mL).
Sample Pre-treatment
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution (1 µg/mL).
-
Add 200 µL of ACN to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Protocol
The following protocol is based on a standard C18 SPE cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the entire supernatant from the sample pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
Elution: Elute the Busulfan and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 30:70 methanol/water with 2 mM ammonium acetate and 0.1% formic acid). Vortex to mix.
LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute Busulfan, followed by re-equilibration.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Busulfan: 264.1 → 151.1 m/z (Ammonium adduct [M+NH4]+)
-
This compound: 272.1 → 159.1 m/z (Ammonium adduct [M+NH4]+)
-
Data Presentation
The performance of the method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 25 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 25 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Low QC | 75 | < 15% | < 15% | ± 15% |
| Mid QC | 750 | < 15% | < 15% | ± 15% |
| High QC | 1500 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Busulfan | Low | 85 - 115% | 85 - 115% |
| Mid | 85 - 115% | 85 - 115% | |
| High | 85 - 115% | 85 - 115% | |
| This compound | Mid | 85 - 115% | 85 - 115% |
Conclusion
This application note provides a comprehensive and robust solid-phase extraction method for the quantification of Busulfan in human plasma. The protocol demonstrates excellent sensitivity, accuracy, and precision, making it highly suitable for routine therapeutic drug monitoring and clinical research. The use of this compound as an internal standard ensures reliable quantification by correcting for potential variability during sample processing and analysis.
Application Notes and Protocols for Busulfan-d8 in Pediatric Therapeutic Drug Monitoring
Introduction
Busulfan is a potent alkylating agent integral to myeloablative conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) in pediatric patients.[1] Due to its significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize clinical outcomes, minimizing the risks of toxicity and graft failure.[1][2][3] Busulfan-d8, a deuterated analog of busulfan, serves as the gold-standard internal standard (IS) for the accurate quantification of busulfan in biological matrices, primarily plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pediatric TDM.
Quantitative Data Summary
Effective TDM of busulfan requires adherence to established therapeutic windows and dosing guidelines. The following tables summarize key quantitative data for busulfan in pediatric patients.
Table 1: Therapeutic Targets and Dosing Recommendations for Intravenous Busulfan in Pediatric Patients
| Parameter | Value | Reference |
| Target Cumulative Area Under the Curve (cAUC) | 78-101 mg·h/L | [6][7] |
| Target AUC per 6-hour dosing interval | 800–1200 µmol/L·min | [1][8] |
| Target Steady-State Concentration (Css) | 600-900 ng/mL | [9] |
| Initial Dosing (Weight-based) | ||
| ≤12 kg | 1.1 mg/kg/dose | [1][8][10] |
| >12 kg | 0.8 mg/kg/dose | [1][8][10] |
| Initial Dosing (Age and Weight-based) | ||
| 3 to 12 months | 0.8 mg/kg/dose | [9] |
| 1 to 4 years | 1.0 mg/kg/dose | [9] |
| >4 years | 0.8 mg/kg/dose | [9] |
| Dosing Frequency | Every 6 hours (Q6H) over 4 days (16 doses total) | [1][8][9] |
| Infusion Duration | 2 hours | [1][8][9] |
Table 2: Pharmacokinetic Parameters of Busulfan in Pediatric Patients
| Parameter | Mean Value (Range or ± SD) | Reference |
| Elimination Half-Life | 2.33 h | [11] |
| Total Clearance | 119 ± 54 ml/min per m² | [11] |
| Apparent Volume of Distribution | 27.10 ± 11.50 l/m² | [11] |
| Maximal Concentration (Cmax) | 803 ± 228 ng/ml | [11] |
| Time to Maximal Concentration (Tmax) | 92-255 min | [11] |
| Mean Trough Level | 370 ng/ml | [11] |
| CSF-to-Plasma Concentration Ratio | 0.95 (0.5-1.4) | [11] |
Experimental Protocols
The accurate quantification of busulfan in pediatric plasma samples is paramount for effective TDM. The following is a detailed protocol for a typical LC-MS/MS method using this compound as an internal standard.
Protocol 1: Quantification of Busulfan in Pediatric Plasma using LC-MS/MS
1. Objective: To determine the concentration of busulfan in pediatric plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
2. Materials and Reagents:
-
Busulfan analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
-
Micropipettes and sterile tips
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Waters Acquity UPLC®)[1][2]
-
Analytical column: C18 column (e.g., Hypersil GOLD C18)[4]
4. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):
-
Busulfan Stock Solution (1 mg/mL): Accurately weigh and dissolve busulfan in a suitable solvent like acetonitrile.
-
This compound Internal Standard (IS) Working Solution (e.g., 3 µg/mL): Prepare a working solution of this compound in acetonitrile.[12]
-
Calibration Standards: Serially dilute the busulfan stock solution with drug-free human plasma to prepare a series of calibration standards. A typical linear range is 125–2000 ng/mL.[12][13]
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations in drug-free human plasma.
5. Sample Preparation (Protein Precipitation): [12][13]
-
Pipette 50 µL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution.
-
Add 440 µL of acetonitrile containing 0.1% v/v formic acid.
-
Vortex the mixture thoroughly for at least 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
6. LC-MS/MS Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
7. Data Analysis:
-
Quantify busulfan concentrations by calculating the peak area ratio of busulfan to this compound.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of busulfan in patient samples and QCs by interpolating their peak area ratios from the calibration curve.
8. Pharmacokinetic Sampling for TDM:
-
For accurate pharmacokinetic assessment, collect multiple plasma samples after the first dose of busulfan.[8][9]
-
A typical sampling schedule includes samples collected at 2, 2.15, 2.30, 3, 4, and 6 hours post-infusion.[1][8] Another recommended schedule is before initiation and at 120, 130, 150, 180, and 360 minutes after the start of the infusion.[9]
Visualizations
Experimental Workflow for Busulfan TDM
Logical Relationship for Dose Adjustment
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic drug monitoring of busulfan in pediatric patients: a 5-year observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Busulfan in Pediatric Patients: Optimization of a Four-Times-Daily Dosing Regimen Based on EBMT Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Drug Monitoring of Busulfan in Patients Undergoing Hematopoietic Cell Transplantation: A Pilot Single-Center Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of busulfan in pediatric patients: a 5-year observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Population Pharmacokinetics of Busulfan in Pediatric and Young Adult Patients Undergoing Hematopoietic Cell Transplant: A Model-Based Dosing Algorithm for Personalized Therapy and Implementation into Routine Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of high-dose busulfan in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Busulfan-d8 in In Vitro Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Busulfan-d8, a deuterated analog of the alkylating agent Busulfan, in in vitro drug metabolism studies. The primary application of this compound in this context is as a stable isotope-labeled internal standard for accurate quantification of Busulfan in complex biological matrices. Furthermore, this document outlines how this compound can be employed as a tracer to investigate the metabolic fate of Busulfan.
Introduction
Busulfan is an antineoplastic agent primarily eliminated from the body via hepatic metabolism.[1][2] The main metabolic pathway involves conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[3][4][5] This initial conjugation is followed by a series of enzymatic reactions leading to the formation of several metabolites, including tetrahydrothiophene (THT), sulfolane, and 3-hydroxysulfolane.[1][6] Due to significant inter-individual variability in its pharmacokinetics, therapeutic drug monitoring of Busulfan is crucial.[7]
This compound, where eight hydrogen atoms are replaced with deuterium, is an ideal tool for in vitro metabolism studies. Its chemical and physical properties are nearly identical to Busulfan, but its increased mass allows for clear differentiation in mass spectrometry-based analyses. This makes it an excellent internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring high accuracy and precision in quantifying Busulfan concentrations.[8][9][10]
Application 1: this compound as an Internal Standard for Busulfan Quantification
The most common application of this compound is as an internal standard in bioanalytical methods. Its use compensates for variations in sample preparation and instrument response, leading to more reliable quantification of the parent drug, Busulfan.
Protocol: Quantification of Busulfan in Human Liver Microsomes using LC-MS/MS
This protocol describes the quantification of Busulfan in a human liver microsome incubation mixture.
1. Materials and Reagents:
-
Busulfan
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
2. Experimental Procedure:
-
Incubation:
-
Prepare a master mix containing human liver microsomes (final concentration, e.g., 0.5 mg/mL) and NADPH regenerating system in phosphate buffer.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Busulfan (final concentration, e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture (e.g., 50 µL).
-
-
Sample Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution, typically ice-cold acetonitrile (e.g., 150 µL), to stop the reaction.
-
To each sample, add a fixed amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).[9]
-
Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[9]
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Inject an aliquot (e.g., 2-10 µL) onto the LC-MS/MS system.
-
3. LC-MS/MS Conditions:
The following table summarizes typical LC-MS/MS parameters for the analysis of Busulfan and this compound.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[10] |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Acetate in Water[9] |
| Mobile Phase B | Acetonitrile or Methanol[9][10] |
| Flow Rate | 0.3 - 0.5 mL/min[9][10] |
| Gradient | Isocratic or gradient elution depending on the method[9][10] |
| Column Temperature | 40°C[9] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Busulfan Transition | m/z 264.1 → 151.1[10] |
| This compound Transition | m/z 272.1 → 159.1[10] |
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of Busulfan to this compound against the known concentrations of Busulfan standards.
-
Determine the concentration of Busulfan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the metabolic stability of Busulfan by plotting the percentage of remaining Busulfan against time. From this, the half-life (t½) and intrinsic clearance (CLint) can be determined.
Application 2: this compound as a Tracer for Metabolite Identification and Pathway Elucidation
By using this compound as the substrate in in vitro metabolism assays, researchers can trace the metabolic fate of the molecule. The deuterium atoms act as a stable isotope label, causing a predictable mass shift in the resulting metabolites. This facilitates their identification in complex chromatograms and helps to distinguish them from endogenous matrix components.
Protocol: Metabolite Profiling of this compound in Human Hepatocytes
This protocol outlines the use of this compound to identify metabolites formed in a suspension of cryopreserved human hepatocytes.
1. Materials and Reagents:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN), LC-MS grade
-
Other reagents as listed in the previous protocol.
2. Experimental Procedure:
-
Hepatocyte Incubation:
-
Thaw and prepare a suspension of cryopreserved human hepatocytes according to the supplier's instructions to achieve a desired cell density (e.g., 1 x 10^6 viable cells/mL).[11]
-
Pre-warm the hepatocyte suspension to 37°C.
-
Initiate the experiment by adding this compound to the hepatocyte suspension (final concentration, e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At selected time points (e.g., 0, 30, 60, 120 minutes), collect aliquots of the cell suspension.[11]
-
-
Sample Processing:
-
Quench the reaction and precipitate proteins by adding the aliquot to ice-cold acetonitrile.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analyze the supernatant by high-resolution LC-MS/MS.
-
3. Data Analysis for Metabolite Identification:
-
Analyze the LC-MS/MS data for ions that exhibit the characteristic mass shift of +8 Da compared to the expected masses of known or predicted Busulfan metabolites.
-
For example, if a GSH conjugate of Busulfan is formed, the corresponding deuterated metabolite will have a mass that is 8 Da higher.
-
Utilize full-scan and product-ion scan data to confirm the identity of the deuterated metabolites by comparing their fragmentation patterns with those of unlabeled Busulfan metabolite standards, if available.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Example of Metabolic Stability Data for Busulfan in Human Liver Microsomes
| Time (min) | Busulfan Concentration (µM) | % Busulfan Remaining |
| 0 | 1.00 | 100 |
| 5 | 0.85 | 85 |
| 15 | 0.60 | 60 |
| 30 | 0.35 | 35 |
| 60 | 0.12 | 12 |
| Calculated Parameters | ||
| t½ (min) | 25.0 | |
| CLint (µL/min/mg protein) | 55.4 |
Table 2: LC-MS/MS Parameters for Busulfan and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Busulfan | 264.1 | 151.1 | 15 |
| This compound | 272.1 | 159.1 | 15 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex pathways and workflows.
Caption: Metabolic pathway of Busulfan.
Caption: Experimental workflow for in vitro metabolism studies.
References
- 1. The presence of busulfan metabolites and pharmacometabolomics in plasma drawn immediately before allograft infusion in hematopoietic cell transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Busulfan conjugation by glutathione S-transferases alpha, mu, and pi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and metabolic studies of high-dose busulphan in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. The presence of busulfan metabolites and pharmacometabolomics in plasma drawn immediately before allograft infusion in hematopoietic cell transplant recipients [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
Application of Busulfan-d8 in Preclinical Toxicology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Busulfan is a potent bifunctional alkylating agent widely used as a conditioning agent in hematopoietic stem cell transplantation.[1][2] However, it possesses a narrow therapeutic index, and its exposure is associated with significant toxicities, including hepatic veno-occlusive disease, pulmonary fibrosis, and neurotoxicity.[2][3] Therefore, careful monitoring of busulfan levels in preclinical toxicology studies is critical for establishing safe dosing regimens and understanding its pharmacokinetic and toxicodynamic properties. Busulfan-d8, a deuterated analog of busulfan, serves as an ideal internal standard for the accurate quantification of busulfan in biological matrices due to its similar chemical and physical properties and distinct mass. This document provides detailed application notes and protocols for the use of this compound in preclinical toxicology research, focusing on its application in bioanalytical methods.
Application Notes
This compound is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of busulfan quantification in various biological samples, most commonly plasma.[4][5][6] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.
Key Applications in Preclinical Toxicology:
-
Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate determination of busulfan's absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. This data is crucial for understanding dose-exposure relationships and predicting toxicological outcomes.
-
Dose-Ranging and Maximum Tolerated Dose (MTD) Studies: Establishing the relationship between the administered dose of busulfan and the resulting systemic exposure, which helps in defining the MTD and selecting appropriate doses for further studies.
-
Therapeutic Drug Monitoring (TDM): While more common in clinical settings, TDM principles are applied in preclinical studies to correlate busulfan exposure with efficacy and toxicity, thereby defining a therapeutic window.[7][8]
-
Drug-Drug Interaction (DDI) Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of busulfan.[9]
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of busulfan using this compound as an internal standard in preclinical research, compiled from various validated methods.
Table 1: LC-MS/MS Method Parameters for Busulfan Quantification
| Parameter | Description |
| Analytical Method | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Internal Standard | This compound |
| Biological Matrix | Plasma, Serum |
| Sample Preparation | Protein precipitation with methanol or acetonitrile |
| Chromatographic Column | C18 reverse-phase column (e.g., Kinetex®, Agilent ZORBAX SB-C18)[4][6] |
| Mobile Phase | A mixture of aqueous ammonium acetate with formic acid and an organic solvent like methanol or acetonitrile[4][5] |
| Elution Mode | Isocratic or gradient elution[4][5] |
| Ionization Mode | Electrospray Ionization (ESI), positive mode[6] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[6] |
| Busulfan MRM Transition | m/z 264 > 151 (Ammonium adduct) or m/z 151 ([M+H]+)[6][10] |
| This compound MRM Transition | m/z 272 > 159 (Ammonium adduct) or m/z 159 ([M+H]+)[6][10] |
Table 2: Performance Characteristics of Busulfan Quantification Methods
| Parameter | Typical Range |
| Linearity Range | 0.03 - 5 mg/L or 0.021 - 10.435 µmol·L-1[5][6] |
| Correlation Coefficient (r) | > 0.995[6] |
| Intra-day Precision (%CV) | < 7.2%[5] |
| Inter-day Precision (%CV) | < 3.8%[6] |
| Accuracy (Bias) | Within 85-115%[5] |
| Lower Limit of Quantification (LLOQ) | 0.03 mg/L[5] |
| Extraction Recovery | 98.0% - 106.8%[6] |
Experimental Protocols
Protocol 1: Quantification of Busulfan in Plasma using LC-MS/MS
This protocol describes a general procedure for the quantification of busulfan in plasma samples from preclinical toxicology studies using this compound as an internal standard.
1. Materials and Reagents:
-
Busulfan analytical standard
-
This compound (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Ammonium acetate
-
Formic acid
-
Control (blank) plasma from the same species used in the study
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Busulfan Stock Solution (1 mg/mL): Accurately weigh and dissolve busulfan in a suitable solvent like acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Busulfan Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to create calibration standards.
-
This compound Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 0.1 mg/L.[5]
3. Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Spike blank plasma with the busulfan working solutions to create a calibration curve over the desired concentration range (e.g., 0.03 - 5 mg/L).[5]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or QC, add 100 µL of the this compound internal standard working solution.[5]
-
Add 600 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 6 minutes at room temperature.[5]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[5]
-
Perform chromatographic separation using a C18 column and a suitable mobile phase gradient.
-
Detect busulfan and this compound using the appropriate MRM transitions in positive ESI mode.
6. Data Analysis:
-
Integrate the peak areas for both busulfan and this compound.
-
Calculate the peak area ratio of busulfan to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression model.
-
Determine the concentration of busulfan in the unknown samples and QC samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Busulfan quantification in plasma.
References
- 1. Toxicological review of busulfan (Myleran) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. A practical guide to therapeutic drug monitoring in busulfan: recommendations from the Pharmacist Committee of the European Society for Blood and Marrow Transplantation (EBMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity analysis of busulfan pharmacokinetic therapeutic dose monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clarifying busulfan metabolism and drug interactions to support new therapeutic drug monitoring strategies: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Busulfan-d8 Peak Shape in Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the chromatographic analysis of Busulfan-d8. The following information is presented in a question-and-answer format to directly address specific problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is a typical chromatographic setup for this compound analysis?
A typical setup for the analysis of Busulfan and its deuterated internal standard, this compound, involves reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The key components of the method are summarized in the table below.
| Parameter | Typical Condition |
| Column | C18 (e.g., Kinetex®, Acquity UPLC BEH) |
| Mobile Phase A | Water with 2-5 mM ammonium acetate and 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Elution | Gradient or isocratic |
| Flow Rate | 0.4 - 0.7 mL/min |
| Injection Volume | 2 - 10 µL |
| Sample Preparation | Protein precipitation of plasma/serum with acetonitrile or methanol |
| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
Q2: What are the common peak shape problems observed for this compound?
The most common peak shape issues encountered are peak tailing, peak fronting, and peak splitting. An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution, which is crucial for accurate integration and quantification.
Q3: What are the acceptance criteria for peak shape in bioanalytical methods?
Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation. While specific values for this compound are not universally mandated, a common acceptance criterion for peak asymmetry or tailing factor is between 0.8 and 1.5. However, it is essential to establish and validate these criteria within your own laboratory.
| Peak Shape Parameter | Formula (USP) | Ideal Value | General Acceptance Range |
| Tailing Factor (T) | T = W₀.₀₅ / 2f | 1.0 | 0.8 - 1.5 |
| Asymmetry Factor (As) | As = b / a | 1.0 | 0.8 - 1.5 |
| W₀.₀₅ is the peak width at 5% of the peak height, f is the distance from the peak maximum to the leading edge of the peak at 5% height, a is the distance from the leading edge to the peak maximum at 10% height, and b is the distance from the peak maximum to the trailing edge at 10% height. |
Troubleshooting Guides
Issue 1: Peak Tailing
Q: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, can compromise resolution and integration accuracy.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Busulfan, being a polar molecule, can interact with residual silanol groups on the silica-based C18 column packing. This secondary interaction can cause peak tailing.[1][2] To mitigate this, ensure the mobile phase is adequately buffered at a low pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups. Using a highly end-capped column can also minimize these interactions. |
| Column Contamination | Accumulation of matrix components from plasma/serum samples on the column can lead to active sites that cause tailing. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or use a guard column to protect the analytical column. |
| Column Overload | Injecting too high a concentration of this compound can lead to peak tailing. Dilute the sample and re-inject to see if the peak shape improves. |
| Dead Volume | Excessive tubing length or improper fittings between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter. |
graph Troubleshooting_Peak_Tailing { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Troubleshooting this compound Peak Tailing", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Start [label="Peak Tailing Observed for this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Are all peaks tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause1 [label="Likely a physical issue:\n- Column contamination/void\n- Blocked frit\n- Dead volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution1 [label="Action:\n1. Backflush column\n2. Replace guard column/frit\n3. Check fittings and tubing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Likely a chemical issue:\n- Secondary silanol interactions\n- Mobile phase pH incorrect\n- Column overload", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Action:\n1. Ensure mobile phase contains acid (e.g., 0.1% Formic Acid)\n2. Use an end-capped column\n3. Reduce sample concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Cause1 [label="Yes"]; Cause1 -> Solution1; Check1 -> Cause2 [label="No, primarily this compound"]; Cause2 -> Solution2; }
Diagram of the troubleshooting workflow for peak tailing.
Issue 2: Peak Fronting
Q: My this compound peak is fronting. What could be the cause and how do I resolve it?
Peak fronting, where the first half of the peak is broader than the latter half, is a less common but still significant issue.
Potential Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | This is a primary cause of peak fronting, especially when using protein precipitation for sample preparation.[3][4][5][6] The resulting supernatant, typically high in acetonitrile or methanol, is a much stronger solvent than the initial aqueous mobile phase. This causes the analyte to travel too quickly at the head of the column, leading to a distorted peak. To resolve this, either evaporate the supernatant and reconstitute in a solvent similar in composition to the initial mobile phase, or dilute the supernatant with water before injection.[3][6] |
| Column Overload | Injecting a very large sample volume can also lead to peak fronting.[7] Reduce the injection volume and observe the effect on the peak shape. |
| Column Collapse | A sudden physical degradation of the column bed can cause peak fronting for all analytes. This is often irreversible and requires column replacement.[7] |
graph Troubleshooting_Peak_Fronting { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Troubleshooting this compound Peak Fronting", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Start [label="Peak Fronting Observed for this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Is the sample solvent stronger\nthan the initial mobile phase?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Action:\n1. Dilute sample with water\n2. Evaporate and reconstitute in mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check2 [label="Is the injection volume large?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Action:\n- Reduce injection volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check3 [label="Are all peaks fronting?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Action:\n- Replace the column (possible collapse)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Peak shape should improve", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Solution1 [label="Yes"]; Solution1 -> End; Check1 -> Check2 [label="No"]; Check2 -> Solution2 [label="Yes"]; Solution2 -> End; Check2 -> Check3 [label="No"]; Check3 -> Solution3 [label="Yes"]; Solution3 -> End; }
Diagram of the troubleshooting workflow for peak fronting.
Issue 3: Peak Splitting
Q: My this compound peak is split into two. What is causing this and what should I do?
Peak splitting can be a complex issue arising from various factors before or during the chromatographic separation.
Potential Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | Similar to peak fronting, a strong sample solvent can cause the analyte band to split as it enters the column. The edges of the injected band travel at a different speed than the center, leading to a split peak. The solutions are the same as for peak fronting: dilute the sample or perform a solvent exchange.[3][4][5][6] |
| Partially Blocked Frit or Column Inlet | Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed. This can be diagnosed if all peaks in the chromatogram are split. Try back-flushing the column or replacing the frit/guard column. |
| Column Void | A void or channel in the column packing material can cause the analyte to travel through two different paths, resulting in a split peak. This usually requires column replacement. |
| Co-elution | While less likely for an internal standard, it's possible that an interfering compound is co-eluting with this compound. Review the mass spectra across the peak to check for any inconsistencies. |
graph Troubleshooting_Peak_Splitting { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", label="Troubleshooting this compound Peak Splitting", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Start [label="Peak Splitting Observed for this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Are all peaks split?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause1 [label="Likely a physical issue at column inlet:\n- Blocked frit\n- Column void", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution1 [label="Action:\n1. Backflush column\n2. Replace guard column/frit\n3. Replace column if void is suspected", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cause2 [label="Likely a sample introduction issue:\n- Sample solvent incompatibility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [label="Action:\n1. Dilute sample with water\n2. Evaporate and reconstitute in mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Cause1 [label="Yes"]; Cause1 -> Solution1; Check1 -> Cause2 [label="No, primarily this compound"]; Cause2 -> Solution2; }
Diagram of the troubleshooting workflow for peak splitting.
Experimental Protocols
Detailed Methodology for a Typical this compound Analysis
This protocol is a composite of several validated methods and serves as a general guideline.[7]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 200-300 µL of ice-cold acetonitrile or methanol containing the this compound internal standard.
-
Vortex for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Optional: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a solvent with a composition similar to the initial mobile phase (e.g., 80:20 Water:Methanol).
-
Alternatively, dilute the supernatant with water (e.g., 1:1 v/v) before injection.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient Program:
-
0-0.5 min: 20-80% B
-
0.5-2.5 min: Hold at 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-4.0 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions:
-
Busulfan: m/z 264 -> 151 (Ammonium adduct)
-
This compound: m/z 272 -> 159 (Ammonium adduct)
-
-
This technical support center provides a starting point for troubleshooting this compound peak shape issues. It is important to systematically investigate potential causes and document all changes made during the troubleshooting process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Sample Solvents on Peak Shape : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Busulfan-d8 Detection via Mass Spectrometry
Welcome to the technical support center for the analysis of Busulfan and its deuterated internal standard, Busulfan-d8, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended Multiple Reaction Monitoring (MRM) transitions for this compound?
A1: For optimal detection and quantification of this compound, the selection of appropriate MRM transitions is critical. The most commonly reported and validated transitions involve the ammonium adduct of this compound as the precursor ion. A secondary transition can be used for confirmation.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Common Application |
| This compound | 272.1 | 159.1 | Primary quantification transition[1][2][3] |
| This compound | 272.068 | 159.125 | High-resolution MS[4] |
| This compound | 272 | 159 | General quantification[5][6] |
| This compound | 272 | 62 | Confirmatory transition[5][7] |
Q2: What are the corresponding MRM transitions for the parent compound, Busulfan?
A2: When analyzing this compound as an internal standard, it is essential to monitor the parent compound, Busulfan, concurrently. The following table summarizes the widely used MRM transitions for Busulfan.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Common Application |
| Busulfan | 264.1 | 151.1 | Primary quantification transition[1][2][3] |
| Busulfan | 264.029 | 151.071 | High-resolution MS[4] |
| Busulfan | 264 | 151 | General quantification[5][6][7] |
| Busulfan | 264 | 55 | Confirmatory transition[7] |
Q3: What is a typical sample preparation protocol for plasma samples?
A3: A simple and effective protein precipitation method is commonly employed for plasma sample preparation prior to LC-MS/MS analysis of Busulfan.[1][4][8]
Experimental Protocol: Plasma Protein Precipitation
Objective: To extract Busulfan and this compound from plasma while removing interfering proteins.
Materials:
-
Plasma sample
-
This compound internal standard (IS) working solution
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g)
-
Autosampler vials
Procedure:
-
To 100 µL of plasma sample, add 100 µL of the this compound internal standard working solution.[8]
-
Add 600 µL of cold acetonitrile (ACN) to precipitate the plasma proteins.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[8]
-
Centrifuge the sample at 10,000 x g for 6-10 minutes at 4°C.[4][8]
-
Carefully transfer the resulting supernatant to an autosampler vial for injection into the LC-MS/MS system.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound signal | 1. Incorrect MRM transitions.2. Inefficient ionization.3. Degradation of the internal standard.4. Issues with the LC-MS system. | 1. Verify the Q1 and Q3 masses in your instrument method match the recommended transitions (see FAQ A1).2. Optimize source parameters: increase nebulizer gas flow, adjust spray voltage, and optimize source temperatures. Ensure the mobile phase contains an appropriate modifier like ammonium acetate to promote adduct formation.[1][8]3. Prepare fresh this compound stock and working solutions. Busulfan can be unstable in plasma at room temperature.[9]4. Perform a system suitability test with a known standard to ensure the instrument is functioning correctly. |
| High background or interfering peaks | 1. Matrix effects from plasma components.2. Contamination from sample collection tubes or solvents.3. Co-elution with other compounds. | 1. Ensure efficient protein precipitation. You can evaluate different precipitation agents (e.g., methanol).2. Use high-purity, LC-MS grade solvents and test different types of collection tubes.3. Optimize the chromatographic separation. Adjust the gradient, flow rate, or consider a different C18 column to resolve this compound from interferences.[4] |
| Poor peak shape for this compound | 1. Suboptimal chromatographic conditions.2. Column degradation. | 1. Adjust the mobile phase composition and gradient profile. An isocratic elution with a suitable ratio of organic solvent and aqueous buffer often provides good peak shape.[3][8]2. Replace the analytical column with a new one of the same type. |
| Inconsistent this compound area counts | 1. Inaccurate pipetting during sample preparation.2. Variability in ionization efficiency.3. Potential for ion suppression from co-eluting excipients like PEG 400 from IV formulations.[10] | 1. Calibrate pipettes regularly and ensure consistent sample handling.2. Optimize MS source conditions for stability. Allow sufficient equilibration time for the LC system.3. If analyzing samples from patients receiving intravenous Busulfan, be aware of potential ion suppression from PEG 400.[10] Modify chromatographic conditions to separate this compound from this excipient. |
Visualizing Experimental Workflows
To aid in understanding the analytical process, the following diagrams illustrate key workflows.
Caption: Workflow for this compound analysis in plasma.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. A rapid & sensitive liquid chromatography- tandem mass spectrometry method for the quantitation of busulfan levels in plasma & application for routine therapeutic monitoring in haematopoietic stem cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG 400 Ion Suppression in Busulfan Detection by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Matrix effects in Busulfan quantification using Busulfan-d8
Welcome to the technical support center for Busulfan quantification using Busulfan-d8 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Busulfan quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as Busulfan, by co-eluting, undetected components from the sample matrix (e.g., plasma, serum).[1][2][3] This interference can lead to inaccurate and imprecise quantification of Busulfan, compromising the reliability of pharmacokinetic studies and therapeutic drug monitoring.[2][4][5] Common endogenous matrix components that cause these effects include phospholipids, salts, and proteins.[3][6]
Q2: Why is this compound recommended as an internal standard?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical chemical and physical properties to Busulfan.[7][8] This means it co-elutes with Busulfan and experiences the same degree of matrix effects.[7] By using the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[9]
Q3: What are the common sample preparation methods for Busulfan analysis in plasma, and how do they relate to matrix effects?
A3: The most common sample preparation technique for Busulfan in plasma is protein precipitation.[10][11][12] This method is fast and simple but may result in less clean extracts, potentially leading to more significant matrix effects as endogenous components like phospholipids may not be fully removed.[5][13] More extensive sample cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner samples and reduce matrix effects, though they are more time-consuming.[5][13]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed using the post-extraction spike method.[4][7] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample (Set 2) with the peak area of the analyte in a neat solution (Set 1). The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solution. An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[6] The use of an internal standard-normalized matrix factor is recommended to evaluate how well the IS compensates for the matrix effect.[10]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
This issue often points towards uncompensated matrix effects, which can vary between different lots of biological matrix.
Troubleshooting Workflow:
References
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Busulfan-d8 Sample Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Busulfan-d8 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for low recovery of this compound during sample extraction?
Low recovery of this compound can stem from several factors, including:
-
Chemical Instability: Busulfan is susceptible to hydrolysis in aqueous solutions, and its stability is influenced by pH and temperature.[1][2][3]
-
Inadequate Extraction Method: The chosen solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may not be optimized for this compound.
-
Non-Specific Binding: this compound can adsorb to the surfaces of laboratory plastics and glassware.[4][5]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, serum) can interfere with the extraction process and suppress or enhance the analytical signal.[6]
-
Improper Sample Handling and Storage: Degradation can occur if samples are not handled and stored at appropriate temperatures.[2][3][7]
Q2: What is a typical acceptable recovery range for this compound in bioanalytical methods?
While there is no universally fixed range, a recovery of 70-120% is generally considered acceptable for most bioanalytical methods. However, the key is consistency and reproducibility. Lower but consistent recovery can often be corrected for with the use of a stable isotope-labeled internal standard like this compound.
Q3: How does the stability of this compound affect its recovery?
Busulfan is unstable in aqueous solutions and undergoes hydrolysis.[3] The rate of degradation is dependent on temperature and pH.[1][2] Storing and processing samples at elevated temperatures can lead to significant degradation of this compound, resulting in lower recovery. It is most stable at refrigerated temperatures (2-8 °C).[2][7]
Q4: Can the type of plasticware used in the experiment impact the recovery of this compound?
Yes, non-specific binding of analytes to plastic surfaces is a known issue in bioanalysis.[4][5] Hydrophobic compounds like Busulfan may adsorb to polypropylene or other plastic materials used for tubes, tips, and plates. This can lead to a significant loss of the analyte and internal standard during sample processing. Using low-binding plastics or silanized glassware can help mitigate this issue.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
This guide addresses common issues leading to low recovery of this compound when using solid-phase extraction.
dot
Caption: Troubleshooting logic for low this compound recovery in SPE.
| Potential Cause | Troubleshooting Steps |
| Improper Sorbent Conditioning | Ensure the SPE sorbent is properly solvated by passing the conditioning solvent (e.g., methanol) followed by the equilibration solvent (e.g., water) through the cartridge. The sorbent bed should not be allowed to dry out before sample loading.[8][9] |
| Sample Breakthrough during Loading | The sample may be passing through the sorbent without adequate retention. This can be caused by a sample loading flow rate that is too high, or a sample solvent that is too strong. Reduce the flow rate during sample application and consider diluting the sample with a weaker solvent.[10][11] |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or try a different solvent. Ensure a sufficient volume of elution solvent is used.[8][12] |
| Analyte Degradation on the Cartridge | Busulfan can degrade in aqueous solutions. Minimize the time the sample is on the SPE cartridge, especially during the wash steps with aqueous solutions.[1][3] |
| Non-Specific Binding to SPE Plate/Cartridge | The plastic housing of the SPE device could be a source of non-specific binding. If suspected, test different brands or types of SPE plates/cartridges. |
Low Recovery in Liquid-Liquid Extraction (LLE)
This guide provides solutions for common problems encountered during the liquid-liquid extraction of this compound.
dot
Caption: Troubleshooting logic for low this compound recovery in LLE.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Solvent | The chosen organic solvent may not have the optimal polarity to efficiently extract this compound. Test alternative water-immiscible organic solvents such as ethyl acetate or methyl tert-butyl ether.[13][14] |
| Incorrect pH of the Aqueous Phase | The pH of the sample can influence the partition coefficient of the analyte. Although Busulfan is a neutral compound, adjusting the sample pH might be necessary to minimize the extraction of interfering matrix components. |
| Emulsion Formation | Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. To break emulsions, try adding salt to the aqueous phase ("salting out"), centrifuging the sample at a higher speed, or gently swirling instead of vigorous shaking.[15] |
| Incomplete Phase Separation | Insufficient time or centrifugation force can lead to incomplete separation of the aqueous and organic phases, resulting in carryover of the aqueous phase or loss of the organic phase. Ensure a clear and distinct separation is achieved before collecting the organic layer.[10] |
| Analyte Degradation during Extraction | Prolonged exposure to certain solvents or temperatures can cause degradation. Perform the extraction process at a controlled, cool temperature and minimize the overall extraction time.[2][3] |
Data Presentation
The following tables summarize expected recovery rates for Busulfan using different extraction methods based on published literature.
Table 1: Busulfan Recovery with Solid-Phase Extraction (SPE)
| SPE Sorbent | Sample Matrix | Elution Solvent | Average Recovery (%) | Reference |
| C18 | Plasma | Acetonitrile/Methanol | >90% | [16] |
| C18 | Plasma | Methanol | ~92-99% | [17] |
Table 2: Busulfan Recovery with Liquid-Liquid Extraction (LLE)
| Extraction Solvent | Sample Matrix | Average Recovery (%) | Reference |
| Ethyl Acetate | Plasma | ~80-90% | [18] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions.
dot
Caption: General workflow for this compound extraction using SPE.
-
Sample Pre-treatment: To 100 µL of plasma sample, add 100 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 600 µL of acetonitrile to the sample.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the SPE cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elution: Elute the this compound with 1 mL of acetonitrile or methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation: To 200 µL of plasma sample in a glass tube, add 50 µL of the this compound internal standard solution.
-
Addition of Extraction Solvent: Add 1 mL of ethyl acetate to the sample.
-
Extraction: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of the appropriate mobile phase for LC-MS/MS analysis.
References
- 1. Degradation of busulfan in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physico-chemical stability of busulfan in injectable solutions in various administration packages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Consequences of the matrix effect on recovery of dinotefuran and its metabolites in green tea during tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
- 9. specartridge.com [specartridge.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 13. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 14. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a rapid and specific assay for detection of busulfan in human plasma by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Busulfan-d8 stability issues in processed samples
Welcome to the Technical Support Center for Busulfan-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in processed samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in processed biological samples?
A1: this compound is susceptible to two primary degradation pathways in aqueous biological matrices:
-
Hydrolysis: In the presence of water, this compound can hydrolyze, breaking down into methanesulfonic acid and tetrahydrofuran. This process is accelerated at higher temperatures.[1]
-
Reaction with Thiols: this compound is an alkylating agent and readily reacts with nucleophilic functional groups, particularly the thiol groups (-SH) found in molecules such as glutathione (GSH) and cysteine residues within proteins.[2][3][4] This reaction can lead to the formation of various adducts and degradation products.
Additionally, precipitation can be a significant issue, especially in reconstituted solutions or if the concentration exceeds its solubility in the matrix. While not a chemical degradation, it results in a lower measured concentration of the analyte.[1]
Q2: My this compound internal standard is showing low recovery. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of this compound is a common issue. The troubleshooting workflow below can help identify the cause:
Troubleshooting workflow for low this compound recovery.
Q3: What are the recommended storage and handling conditions for samples containing this compound?
A3: To ensure the stability of this compound in biological samples, adhere to the following guidelines:
-
Whole Blood: If immediate processing is not possible, whole blood samples can be stored at 4°C for up to 24 hours.[5] However, it is highly recommended to process samples as soon as possible.
-
Plasma: Once separated, plasma should be frozen immediately. Busulfan in plasma is stable for at least 24 hours at 2–8°C, for up to 2 months at -20°C, and for up to 2 years at -80°C.[6][7] Long-term storage at -80°C is preferable.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles. One study showed that Busulfan concentration decreased by less than 15% after three freeze-thaw cycles.[6] Aliquoting samples into single-use vials is recommended.
-
Room Temperature: Busulfan is not stable in plasma at room temperature for extended periods.[6] One study reported a 25% decrease in concentration when plasma was stored for 24 hours at room temperature.[8] All processing steps should be carried out on ice or at 4°C whenever possible.
Troubleshooting Guides
Issue: High Variability in this compound Signal Between Replicates
-
Potential Cause 1: Inconsistent Sample Processing Time.
-
Explanation: Since this compound degrades at room temperature, variations in the time between sample thawing and protein precipitation can lead to inconsistent degradation levels across replicates.
-
Solution: Standardize all sample processing times. Process samples in smaller batches to ensure each replicate is handled for a similar duration at room temperature. Use a timed protocol and keep samples on ice whenever possible.
-
-
Potential Cause 2: Incomplete Protein Precipitation.
-
Explanation: If the protein precipitation step is incomplete, it can lead to inconsistent extraction efficiency and potential matrix effects, causing variability in the signal.
-
Solution: Ensure the precipitating solvent (e.g., acetonitrile or methanol) is added in the correct ratio and that the sample is vortexed thoroughly to ensure complete mixing and precipitation. A common method involves adding 600 µL of acetonitrile to a 100 µL plasma sample already mixed with 100 µL of the internal standard solution.[6]
-
-
Potential Cause 3: Precipitation of this compound.
-
Explanation: If the concentration of this compound in the working solution or the final extract is too high, it may precipitate, leading to variable results.
-
Solution: Visually inspect solutions for any particulate matter. If precipitation is suspected, briefly sonicate the solution. Consider preparing working solutions at a lower concentration.
-
Data on Busulfan Stability
The stability of Busulfan in plasma is highly dependent on temperature and storage duration.
| Temperature | Duration | Matrix | Stability (% Remaining) | Reference |
| Room Temp. | 8 hours | Plasma | Stable (>85%) | [6] |
| Room Temp. | 24 hours | Plasma | ~75% | [8] |
| 2-8°C | 24 hours | Plasma | Stable (>95%) | [8] |
| 4°C | 24 hours | Whole Blood | Stable | |
| -20°C | 2 months | Plasma | Stable (>85%) | |
| -80°C | 2 years | Plasma | >92% | [5] |
Experimental Protocols
Protocol: Bench-Top Stability Assessment of this compound in Plasma
-
Sample Preparation: Spike a known concentration of this compound into a pool of blank plasma.
-
Aliquoting: Aliquot the spiked plasma into multiple small vials.
-
Time Zero (T0) Analysis: Immediately process a set of aliquots (n=3 or more) to determine the initial concentration. This involves protein precipitation, centrifugation, and LC-MS/MS analysis.
-
Incubation: Store the remaining aliquots under the desired test conditions (e.g., room temperature, 4°C).
-
Time Point Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), remove a set of aliquots from storage and process them for analysis as in step 3.
-
Data Analysis: Calculate the mean concentration at each time point and express it as a percentage of the mean concentration at T0. Stability is generally accepted if the mean concentration is within ±15% of the initial concentration.
Workflow for assessing this compound stability.
This compound Degradation Pathways
The primary degradation pathways for this compound in biological systems are hydrolysis and conjugation with thiols.
Degradation pathways of this compound.
References
- 1. Physico-Chemical Stability of Busulfan in Injectable Solutions in Various Administration Packages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Myeloablative Drug Busulfan Converts Cysteine to Dehydroalanine and Lanthionine in Redoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Busulfan-d8 Chromatographic Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference peaks in Busulfan-d8 chromatograms during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
This compound is a deuterated form of Busulfan, meaning that eight hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) for the quantification of Busulfan in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Because this compound is chemically almost identical to Busulfan, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample extraction and instrument response, leading to more accurate quantification of Busulfan.
Q2: We are seeing a peak at the retention time of this compound in our blank samples. What could be the cause?
An interference peak in a blank sample at the retention time of the internal standard can be caused by several factors. The most common causes include:
-
Carryover: Residual this compound from a previous high-concentration sample may be retained in the injection port, column, or mass spectrometer source and elute in a subsequent blank injection.
-
Contamination: The blank matrix, solvents, or labware (e.g., pipette tips, tubes) may be contaminated with this compound.
-
Cross-contamination: During sample preparation, there might have been accidental spiking of the blank sample with the internal standard.
Q3: Can this compound degrade, and could its degradation products cause interference?
Yes, Busulfan is known to be unstable in aqueous solutions and can undergo hydrolysis, leading to the formation of degradation products such as methanesulfonic acid and tetrahydrofuran (THF).[2] This instability increases with higher temperatures.[2][3] While this compound is expected to have similar stability, it is crucial to handle samples under appropriate conditions (e.g., on ice, prompt analysis) to minimize degradation. The degradation products themselves are unlikely to have the same mass-to-charge ratio as this compound, but they could potentially interfere with the analysis of other compounds or indicate a problem with sample handling and stability.
Q4: Can the isotopic purity of this compound be a source of interference?
The isotopic purity of a deuterated internal standard is a critical factor. Commercially available this compound typically has high isotopic enrichment (e.g., ≥99% deuterated forms).[1] However, the presence of unlabeled Busulfan (d0) in the this compound internal standard solution can lead to a small peak at the retention time and m/z of the analyte, which could affect the accuracy of low-level quantification. It is important to check the certificate of analysis for your internal standard to understand its isotopic purity.
Troubleshooting Guides
Guide 1: Investigating the Source of an Interference Peak
This guide provides a systematic approach to identifying the source of an unexpected peak in your this compound chromatogram.
Step 1: Initial Assessment
-
Characterize the peak: Note the retention time, peak shape, and mass-to-charge ratio (m/z) of the interference.
-
Review recent changes: Have there been any recent changes to the method, reagents, or instrument maintenance?
Step 2: Differentiating Carryover from Contamination
-
Protocol:
-
Inject a high-concentration quality control (QC) sample or calibration standard.
-
Immediately follow with a series of blank injections (mobile phase or blank matrix).
-
Monitor the area of the interference peak in the blank injections.
-
-
Interpretation:
-
If the peak area decreases with each subsequent blank injection, the issue is likely carryover .
-
If the peak area remains relatively constant across the blank injections, the problem is more likely system contamination .
-
Step 3: Pinpointing the Source of Contamination
If contamination is suspected, systematically check all potential sources:
-
Reagents and Solvents: Prepare fresh mobile phases and extraction solvents using new bottles of HPLC-grade reagents.
-
Blank Matrix: If using a biological matrix for blanks, source a new batch to rule out contamination of the original batch.
-
Labware: Use new, disposable labware (e.g., autosampler vials, pipette tips, microcentrifuge tubes) for a test run. Plasticizers and other leachables from plastics can be a source of contamination.
-
LC-MS System: If the above steps do not resolve the issue, the contamination may be within the LC-MS system itself (e.g., tubing, valves, source). A thorough system cleaning may be required.
Troubleshooting Workflow for Interference Peaks
Caption: A logical workflow for troubleshooting interference peaks.
Guide 2: Assessing Matrix Effects
Matrix effects occur when components of the sample matrix (e.g., plasma, urine) enhance or suppress the ionization of the analyte or internal standard in the mass spectrometer source. This can lead to inaccurate quantification.
Experimental Protocol: Post-Extraction Spike Analysis
-
Sample Preparation:
-
Obtain six different lots of blank biological matrix.
-
Extract the blank matrix using your established sample preparation method (e.g., protein precipitation).
-
-
Spiking:
-
After extraction, divide the supernatant/extract from each blank lot into two sets.
-
Set A: Spike with this compound to a known concentration (e.g., the concentration used in your assay).
-
Set B (Control): Spike an equivalent volume of the final mobile phase composition with the same concentration of this compound.
-
-
Analysis:
-
Analyze both sets of samples by LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the matrix factor (MF) for each lot of the blank matrix using the following formula: MF = (Peak Area in Set A) / (Mean Peak Area in Set B)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate the coefficient of variation (%CV) of the matrix factor across the different lots. A high %CV suggests significant inter-subject variability in matrix effects.
-
Troubleshooting Matrix Effects
-
Chromatographic Separation: Adjust the LC gradient to better separate this compound from the interfering matrix components.
-
Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components.
-
Dilution: Dilute the sample to reduce the concentration of interfering matrix components.
Guide 3: Investigating Analyte and Internal Standard Instability
Busulfan is susceptible to degradation, which can be a source of variability and potential interference.
Experimental Protocol: Bench-Top Stability Assessment
-
Sample Preparation:
-
Prepare a bulk sample of a low and high QC in the appropriate biological matrix, spiked with this compound.
-
-
Time Points:
-
Immediately after preparation (T=0), process an aliquot and analyze it to establish a baseline.
-
Leave the remaining bulk sample at room temperature (or the temperature of your autosampler).
-
At defined time points (e.g., 2, 4, 8, and 24 hours), process and analyze additional aliquots.
-
-
Data Analysis:
-
Compare the analyte and internal standard peak areas at each time point to the T=0 values.
-
A significant change in peak area over time indicates instability.
-
Mitigation Strategies for Instability
-
Keep samples on ice or at 4°C during preparation.
-
Minimize the time between sample preparation and injection.
-
Ensure the autosampler is temperature-controlled.
Guide 4: Addressing In-Source Fragmentation
In-source fragmentation occurs when the analyte or internal standard fragments in the ion source of the mass spectrometer before entering the mass analyzer.[4][5] This can be a problem for deuterated standards if they undergo fragmentation that results in a fragment ion with the same m/z as the analyte.
Diagnostic Approach
-
Review Mass Spectra: Examine the full scan mass spectrum of this compound. Look for fragment ions that could potentially interfere with the Busulfan analysis.
-
Adjust Source Parameters:
-
Modify Mobile Phase: Changes in mobile phase composition or pH can sometimes affect the stability of the ions in the source.
In-source Fragmentation Decision Tree
Caption: A decision tree for investigating in-source fragmentation.
Data Tables
Table 1: Common LC-MS Contaminants and Their Potential Sources
| m/z (Da) | Common Name/Class | Potential Source(s) |
| 113.0589 | Phthalate | Plastics, Tygon tubing |
| 149.0233 | Phthalate fragment | Plastics |
| 279.1591 | Diisooctyl phthalate | Plastics, solvents |
| Multiple (+44) | Polyethylene glycol (PEG) | Detergents, lubricants, plasticware |
| Multiple (+58) | Polypropylene glycol (PPG) | Lubricants, hydraulic fluids |
| Multiple (+74) | Polydimethylsiloxane (PDMS) | Silicone grease, septa, tubing |
This table is adapted from common contaminant lists and serves as a general guide. The exact mass will vary depending on the specific compound and ionization mode.
Table 2: Stability of Busulfan in 0.9% NaCl Solution
| Container | Storage Temperature | Stability (at 5% threshold) |
| Polypropylene Syringes | 2–8 °C | 16 hours |
| Glass Bottles | 2–8 °C | 14 hours |
| PVC Bags | 2–8 °C | 6 hours |
| Polypropylene Syringes | 20 ± 5 °C | 4 hours |
Data is illustrative and based on published stability studies.[3] Stability in biological matrices may differ.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 4. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. In-source fragmentation [jeolusa.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Busulfan Quantification Using Busulfan-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Busulfan in human plasma, utilizing its deuterated internal standard, Busulfan-d8. The therapeutic drug monitoring (TDM) of Busulfan, an alkylating agent used in conditioning regimens for hematopoietic stem cell transplantation, is crucial due to its narrow therapeutic index.[1][2] High plasma concentrations of Busulfan are associated with toxicity, while low concentrations can lead to graft rejection or disease recurrence.[1][2] LC-MS/MS has become the preferred method for Busulfan TDM due to its high sensitivity, specificity, and rapid analysis time compared to other techniques like HPLC.[3][4][5]
This document outlines and compares key performance characteristics of various published methods, offering detailed experimental protocols and visual workflows to aid researchers in selecting or developing a suitable method for their specific needs.
Comparative Performance of Validated Methods
The following tables summarize the quantitative performance data from several validated LC-MS/MS methods for Busulfan, providing a clear comparison of their key validation parameters.
Table 1: Linearity and Sensitivity
| Method Reference | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Method A[6] | 37.75–2,416 | 19.74 | >0.999 |
| Method B[7] | 125–2000 | 125 | Not Reported |
| Method C[8] | 10–10,000 | 10 | Not Reported |
| Method D[9] | 0.2–100 | 0.2 | ≥0.9986 |
| Method E[3][4] | 15.6-1000 | 7.8 | Not Reported |
Table 2: Accuracy and Precision
| Method Reference | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE or Bias) |
| Method A[6] | 0.52 - 2.85 | 1.02 - 1.98 | -4.72 to 1.67 |
| Method B[7][10] | <15 | <15 | Within ±15% |
| Method C[8] | <15 | <15 | Not Reported |
| Method D[9] | ≤15 | ≤15 | Not Reported |
| Method E[3][4] | <9.2 | <9.2 | Not Reported |
Table 3: Recovery and Matrix Effect
| Method Reference | Extraction Recovery (%) | Matrix Effect (%) |
| Method A[6] | 97.5 ± 4.5 to 100.9 ± 7.6 | Not Reported |
| Method B[7][10] | 90 | 8 to 12 |
| Method C[8] | 88–99 | Not Reported |
| Method D[9] | 92.52 (Busulfan), 90.75 (this compound) | Not Reported |
| Method E[11] | 94.6 to 103.3 | 92.9 to 100.2 (IS-normalized) |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables.
Method A: On-line SPE-LC-MS/MS[6]
-
Sample Preparation: 200 µL of plasma was spiked with this compound (internal standard) and subjected to protein precipitation. The supernatant was then injected for on-line solid-phase extraction (SPE).
-
Chromatography: On-line SPE was performed on a Restek Pinnacle II C18 cartridge, followed by analytical separation on a Restek Pinnacle II C18 column (100 mm × 2.1 mm, 5 µm) at 50 °C. Isocratic elution was carried out with a mobile phase of 20 mM ammonium acetate + 0.1% formic acid in methanol (80:20, v/v).
-
Mass Spectrometry: A tandem mass spectrometer was used with the following mass transitions: Busulfan 264.1→151.1 m/z and this compound 272.1→159.1 m/z.
Method B: Protein Precipitation UHPLC-MS/MS[7]
-
Sample Preparation: 50 µL of plasma was mixed with 10 µL of this compound working solution and 440 µL of 0.1% v/v formic acid in acetonitrile for protein precipitation. After centrifugation, the supernatant was injected into the LC-MS/MS system.
-
Chromatography: Separation was achieved on a reversed-phase C-18 UHPLC column.
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer.
Method C: Stable-Isotope Dilution LC-MS/MS[8]
-
Sample Preparation: Details on the extraction procedure were not extensively provided but involved stable-isotope dilution.
-
Chromatography: Specifics of the chromatographic column and mobile phases were not detailed.
-
Mass Spectrometry: The selected reaction monitoring (SRM) transitions were 264 > 151 m/z for Busulfan and 272 > 159 m/z for this compound.[8]
Method D: Protein Precipitation LC-MS/MS[9]
-
Sample Preparation: this compound was added to a 100 µL plasma sample, and proteins were precipitated using acetonitrile.
-
Chromatography: A Phenomenex Kinetex C18 column (50mm × 2.1mm, 2.6µm) was used with an isocratic mobile phase of acetonitrile and 10mM ammonium formate buffer (80:20 v/v) at a flow rate of 0.5 mL/min. The total run time was 2.0 minutes.
-
Mass Spectrometry: The mass transitions monitored were 264.1→151.1 m/z for Busulfan and 272.1→159.1 m/z for this compound.[9]
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow of a typical LC-MS/MS method for Busulfan analysis and provide a logical comparison of the different sample preparation techniques.
Caption: Experimental workflow for Busulfan analysis by LC-MS/MS.
Caption: Comparison of common sample preparation methods for Busulfan analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS Assay with Isocratic Separation and On-line Solid Phase Extraction to Improve the Routine Therapeutic Drug Monitoring of Busulfan in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children [mdpi.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Busulfan Assays: The Gold Standard of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of Busulfan is critical for therapeutic drug monitoring (TDM) and ensuring patient safety and efficacy in hematopoietic stem cell transplantation (HSCT). This guide provides an objective comparison of analytical methods for Busulfan quantification, emphasizing the cross-validation of assays utilizing different internal standards. The experimental data overwhelmingly supports the use of deuterated internal standards as the gold standard for robust and reliable bioanalysis.
Busulfan, a bifunctional alkylating agent, requires precise dose adjustments to maintain its concentration within a narrow therapeutic window.[1] Sub-therapeutic levels can lead to graft rejection or disease relapse, while supra-therapeutic concentrations are associated with severe toxicities.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for Busulfan TDM due to its high sensitivity, specificity, and speed compared to older techniques like HPLC-UV or gas chromatography-mass spectrometry (GC-MS).[3][4][5]
A key element in a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variations. Stable isotope-labeled internal standards, such as deuterated Busulfan (Busulfan-d8), are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring the most accurate and precise quantification.[6]
Performance Comparison of Busulfan Assays
The following tables summarize the performance characteristics of various LC-MS/MS assays for Busulfan quantification, primarily utilizing deuterated internal standards. This data, compiled from multiple studies, highlights the key validation parameters that demonstrate the reliability of these methods.
| Parameter | LC-MS/MS with this compound IS | LC-MS/MS with this compound IS | LC-MS/MS with this compound IS | LC-MS/MS with Tolbutamide IS |
| Linearity Range (ng/mL) | 31–2,000[3] | 6-2000[4] | 37.75–2,416 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 31[3] | 6[4] | 19.74 | Not Specified |
| Within-run Precision (%CV) | <6% (across linear range)[4] | 0.52% - 2.85% | Not Specified | <8% |
| Between-run Precision (%CV) | <6% (across linear range)[4] | 1.02% - 1.98% | Not Specified | <8% |
| Accuracy (%Bias or %RE) | Mean biases of 1% and 7% vs GC-MS[4] | -4.72% to 1.67% | Not Specified | Within 85-115% |
| Extraction Recovery (%) | ~77%[4] | 97.5% - 100.9% | 88-99%[1] | Not Specified |
| Reference | De Gregori et al.[3] | Anderson et al.[4] | Bleyzac et al. | Al-Kofide et al.[2] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are representative protocols for Busulfan quantification using LC-MS/MS with a deuterated internal standard.
Protocol 1: Protein Precipitation
This method, adapted from Anderson et al., is a rapid and straightforward approach for sample preparation.[4]
-
Sample Preparation: To 50 µL of heparinized plasma, add an appropriate volume of acetonitrile containing this compound as the internal standard.
-
Protein Precipitation: Vortex the mixture to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for injection into the LC-MS/MS system.
Protocol 2: On-line Solid Phase Extraction (SPE)
This automated method, described by Bleyzac et al., offers increased reproducibility and throughput.
-
Initial Protein Precipitation: A protein precipitation step is performed on the plasma sample (200 µL) which has been spiked with this compound.
-
On-line SPE: The supernatant is injected into the LC system where it first passes through an on-line SPE column for automated sample cleanup and concentration.
-
Chromatographic Separation: The analyte and internal standard are then eluted from the SPE column onto the analytical column for separation.
-
Mass Spectrometric Detection: The separated compounds are detected by the mass spectrometer.
LC-MS/MS Conditions (General)
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[3][4]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents, often containing ammonium acetate and formic acid, is typical.[3][4]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Busulfan and its deuterated internal standard.[3][4] For Busulfan, common transitions include m/z 264 -> 151, and for this compound, m/z 272 -> 159.[4]
Visualizing the Cross-Validation Workflow and Busulfan's Mechanism of Action
To better illustrate the processes involved, the following diagrams were generated using the DOT language.
Caption: Workflow for cross-validating Busulfan assays with different internal standards.
Caption: Simplified signaling pathway of Busulfan's mechanism of action.
References
- 1. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Busulfan selectively induces cellular senescence but not apoptosis in WI38 fibroblasts via a p53-independent but extracellular signal-regulated kinase-p38 mitogen-activated protein kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Busulfan Chemotherapy Downregulates TAF7/TNF-α Signaling in Male Germ Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to Deuterated Busulfan Isotopes for Research Applications
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of therapeutic agents. In the analysis of the alkylating agent Busulfan, deuterated isotopes, particularly Busulfan-d8, play a crucial role. This guide provides an objective comparison of this compound with other deuterated Busulfan isotopes, supported by experimental data and principles of analytical chemistry.
Deuterated isotopes of Busulfan serve as ideal internal standards in mass spectrometry-based bioanalytical methods due to their chemical identity and slight mass difference from the unlabeled drug. This ensures similar behavior during sample preparation and chromatographic separation, while allowing for distinct detection by the mass spectrometer. The choice of a specific deuterated analog can, however, impact assay performance.
Principles of Selecting a Deuterated Internal Standard
The ideal deuterated internal standard should possess the following characteristics:
-
Sufficient Mass Difference: A significant mass shift (typically ≥ 3 amu) from the parent drug is necessary to prevent isotopic overlap and ensure accurate quantification.
-
Isotopic Stability: The deuterium atoms should be placed on stable positions within the molecule to avoid back-exchange with hydrogen atoms from the surrounding environment.
-
Co-elution with the Analyte: The internal standard should chromatographically co-elute with the analyte to compensate for matrix effects and variations in instrument response.
-
Absence of Isotope Effect: The deuteration should not significantly alter the ionization efficiency or fragmentation pattern of the molecule compared to the unlabeled analyte, a phenomenon known as the kinetic isotope effect (KIE).
Comparison of this compound and Other Deuterated Analogs
While this compound is the most commonly utilized deuterated internal standard for Busulfan analysis, other isotopes such as Busulfan-d4 and Busulfan-d6 could theoretically be employed. The following table summarizes a qualitative comparison based on established principles.
| Feature | Busulfan-d4 | Busulfan-d6 | This compound |
| Degree of Deuteration | Moderate | High | Very High |
| Mass Shift (vs. Busulfan) | +4 amu | +6 amu | +8 amu |
| Risk of Isotopic Overlap | Higher | Lower | Lowest |
| Potential for Isotope Effect | Lower | Moderate | Higher |
| Metabolic Stability | Potentially less stable than d8 if deuteration is not at metabolic sites. | Potentially more stable than d4. | Generally considered to have high metabolic stability due to the kinetic isotope effect. |
| Commercial Availability | Less common | Less common | Widely available |
This compound stands out as the preferred choice primarily due to its high degree of deuteration. This provides a significant mass shift of +8 amu from the parent molecule, minimizing the risk of cross-contribution from the natural isotopic abundance of Busulfan, thereby enhancing the accuracy of quantification.
The kinetic isotope effect (KIE) is a critical consideration. The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism at the site of deuteration[1][2][3]. Busulfan is primarily metabolized via conjugation with glutathione[4]. While the deuteration in this compound is on the butanediol backbone and not directly at the site of enzymatic attack, the KIE can still influence the overall metabolic stability of the molecule. This increased stability is generally advantageous for an internal standard, as it ensures its concentration remains constant throughout the analytical process.
Experimental Data and Protocols
Numerous studies have successfully validated and employed this compound as an internal standard for the therapeutic drug monitoring (TDM) of Busulfan in patient samples. These methods, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrate the reliability and robustness of this compound.
Representative Experimental Protocol for Busulfan Quantification using this compound
The following is a generalized protocol synthesized from various published methods[5][6][7].
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Busulfan: [M+NH₄]⁺ → specific product ion (e.g., m/z 264 → 151).
-
This compound: [M+NH₄]⁺ → specific product ion (e.g., m/z 272 → 159).
-
Visualization of Analytical Workflow and Busulfan's Mechanism
To further illustrate the processes involved, the following diagrams are provided.
Conclusion
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Choosing an Internal Standard [restek.com]
- 6. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Busulfan Quantification Using Busulfan-d8: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of Busulfan in human plasma, with a focus on the use of Busulfan-d8 as an internal standard. The data presented is synthesized from multiple studies to offer a comprehensive overview of expected performance and to provide standardized experimental protocols. This information is intended to assist researchers, scientists, and drug development professionals in establishing and evaluating their own bioanalytical assays for Busulfan.
Introduction
Busulfan is an alkylating agent widely used as a conditioning agent prior to hematopoietic stem cell transplantation (HSCT). Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Busulfan is crucial to optimize clinical outcomes, minimizing the risks of graft rejection and severe toxicities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for Busulfan quantification, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice to correct for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the assay.
Inter-laboratory proficiency testing programs have highlighted the challenges and variability in Busulfan quantification worldwide. These studies show that even with seemingly robust methods, inaccuracies can occur, underscoring the need for well-validated and standardized protocols.[1][2][3][4] This guide aims to provide a baseline for performance by summarizing key validation parameters from published methods that utilize this compound and to offer a detailed, representative experimental protocol.
Quantitative Performance Data
The following tables summarize the performance characteristics of various LC-MS/MS methods for Busulfan quantification using this compound as the internal standard. These data are compiled from several independent studies and represent typical performance metrics that can be achieved.
Table 1: Calibration Curve and Linearity
| Study / Method | Linearity Range (ng/mL) | r² (Coefficient of Determination) |
| Method A[5] | 0.2 - 100 | ≥ 0.9986 |
| Method B[6][7][8] | 25 - 5000 | > 0.99 |
| Method C[9] | 31 - 2000 | Not Reported |
| Method D[10] | 30 - 5000 | Not Reported |
Table 2: Precision and Accuracy
| Study / Method | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy / Recovery (%) |
| Method A[5] | Quality Control Samples | ≤ 15 | ≤ 15 | 92.52 (Busulfan), 90.75 (this compound) |
| Method B[6][7][8] | Quality Control Samples | < 5 | < 5 | 100 - 105 |
| Method C[11] | LQC (25), MQC (4000), HQC (8000) | 9.70, 2.54, 2.87 | 1.08, 1.19, 0.88 | Not explicitly stated as recovery, but overall bias was 1.04%, 2.18%, 7.58% respectively. |
Table 3: Limits of Quantification and Detection
| Study / Method | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| Method A[5] | 0.2 | Not Reported |
| Method B[6][7][8] | 25 | 1.56 |
| Method C[9] | 31 | Not Reported |
| Method D[10] | 30 | Not Reported |
Summary of Inter-laboratory Proficiency Testing
Proficiency testing programs provide a real-world perspective on the accuracy of Busulfan quantification across multiple laboratories. A Dutch proficiency testing scheme revealed that over five rounds of testing involving 41 laboratories, an average of 78% of the reported Busulfan concentrations were within ±15% of the reference value.[1] Earlier rounds of the same program showed that between 67% and 85% of results for four different proficiency samples were accurate.[2][4] These findings highlight that while most laboratories can quantify Busulfan with acceptable accuracy, a significant minority report deviant results, emphasizing the importance of rigorous internal quality control and adherence to validated protocols.
Experimental Protocols
The following is a representative LC-MS/MS protocol for the quantification of Busulfan in human plasma using this compound. This protocol is a synthesis of common practices from the cited literature.[5][9][10]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, add 200 µL of methanol or acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis. A dilution step with the mobile phase may be necessary depending on the instrument's sensitivity.
2. Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile). A typical isocratic mobile phase is 80:20 (v/v) acetonitrile:10 mM ammonium formate buffer.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Total Run Time: Approximately 2-4 minutes.
3. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Busulfan: m/z 264.1 → 151.1 (ammonium adduct [M+NH₄]⁺ as precursor ion).
-
This compound: m/z 272.1 → 159.1 (ammonium adduct [M+NH₄]⁺ as precursor ion).
-
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
4. Calibration and Quality Control
-
Prepare a calibration curve by spiking blank human plasma with known concentrations of Busulfan. The range should encompass the expected clinical concentrations (e.g., 25 ng/mL to 5000 ng/mL).
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) in blank plasma to be analyzed with each batch of unknown samples to ensure the validity of the results.
Visualizations
Caption: Experimental workflow for Busulfan quantification by LC-MS/MS.
This guide demonstrates that while LC-MS/MS with this compound as an internal standard is a robust and widely accepted method for Busulfan TDM, consistent and accurate results across laboratories require careful validation and adherence to standardized protocols. The provided data and methodologies serve as a valuable resource for laboratories aiming to establish or improve their Busulfan quantification assays.
References
- 1. Busulfan Interlaboratory Proficiency Testing Program Revealed Worldwide Errors in Drug Quantitation and Dose Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skml.nl [skml.nl]
- 3. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 4. Quality Control of Busulfan Plasma Quantitation, Modeling, and Dosing: An Interlaboratory Proficiency Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of human plasma-busulfan concentration by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Drug Monitoring of Busulfan in Patients Undergoing Hematopoietic Cell Transplantation: A Pilot Single-Center Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
Busulfan Quantification: A Comparative Analysis of Linearity and Range Using Busulfan-d8 Internal Standard
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring of Busulfan, the precision and reliability of quantification methods are paramount. This guide provides a comparative analysis of the linearity and range of Busulfan quantification, with a focus on the widely adopted use of Busulfan-d8 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays. We also present data for an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to offer a comprehensive overview.
Comparative Performance of Quantification Methods
The choice of analytical technique significantly impacts the sensitivity and linear range of Busulfan quantification. Below is a summary of the performance characteristics of two common methods. The use of a deuterated internal standard like this compound in LC-MS/MS methods is a gold standard, offering high specificity and the ability to correct for matrix effects and variations in sample processing.
| Analytical Method | Internal Standard | Linearity Range | LLOQ (Lower Limit of Quantification) | ULOQ (Upper Limit of Quantification) |
| LC-MS/MS | This compound | 31–2,000 ng/mL | 31 ng/mL | 2,000 ng/mL |
| LC-MS/MS | This compound | 0.03–5 mg/L (30-5,000 ng/mL) | 0.03 mg/L (30 ng/mL) | 5 mg/L (5,000 ng/mL) |
| LC-MS/MS | This compound | 125–2,000 ng/mL | 125 ng/mL | 2,000 ng/mL |
| LC-MS/MS | This compound | 0.2–100 ng/mL | 0.2 ng/mL | 100 ng/mL |
| LC-MS/MS | This compound | 10–10,000 ng/mL | 10 ng/mL | 10,000 ng/mL |
| HPLC-UV | 1,6-bis(methanesulfonyloxy)hexane | 66–5,280 ng/mL | 66 ng/mL | 5,280 ng/mL |
| HPLC-UV | 1,6-bis-(methanesulfonyloxy) hexane | 0.5-10 µg/mL (500-10,000 ng/mL) | 0.5 µg/mL (500 ng/mL) | 10 µg/mL (10,000 ng/mL) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are protocols for the LC-MS/MS method using this compound and an alternative HPLC-UV method.
Protocol 1: Busulfan Quantification by LC-MS/MS with this compound
This method offers high sensitivity and a broad dynamic range, making it suitable for therapeutic drug monitoring.
1. Sample Preparation:
-
A 100 µL aliquot of plasma is deproteinized by adding 200 µL of methanol containing this compound as the internal standard (100 µg/mL)[1].
-
Alternatively, for a 50 µL plasma sample, 10 µL of a 3 µg/mL this compound internal standard working solution is added, followed by 440 µL of 0.1% v/v formic acid in acetonitrile[2].
-
Another approach involves mixing a 100 μL aliquot of plasma with 100 μL of an internal standard working solution (containing 0.1 mg/L of this compound) and adding 600 µL of acetonitrile[3].
-
The samples are vortexed and then centrifuged to precipitate proteins.
-
The resulting supernatant is transferred for injection into the LC-MS/MS system[2][3].
2. Liquid Chromatography:
-
Column: Kinetex® 2.6 µm C18 (100 × 4.6 mm) or a similar C18 column[1][2].
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid[1].
-
Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid[1].
-
Elution: A gradient elution is typically used[1].
-
Flow Rate: 0.7 mL/min[1].
-
Column Temperature: 40 °C[1].
3. Mass Spectrometry:
-
Detector: A triple-quadrupole mass spectrometer[1].
-
Ionization Mode: Multiple reaction monitoring (MRM) is used to detect the ammonium adducts of Busulfan and this compound[1].
-
Transitions:
4. Data Analysis:
-
Calibration curves are generated using weighted (1/x) linear regression.
-
The concentration of Busulfan in the samples is determined by normalizing the peak area of the analyte to the peak area of the internal standard[4].
Protocol 2: Busulfan Quantification by HPLC-UV
This method provides a cost-effective alternative to LC-MS/MS, though it may have a higher limit of quantification.
1. Sample Preparation:
-
300 µL of plasma is spiked with 25 µL of methanol containing 1,6-bis(methanesulfonyloxy)hexane as the internal standard (22 μg/mL)[1].
-
Proteins are precipitated, and the sample undergoes derivatization with sodium diethyldithiocarbamate[1].
-
The derivatized Busulfan is then extracted with ethyl acetate[1].
-
The extracts are dried under nitrogen and reconstituted in 150 µL of the mobile phase before injection[1].
2. High-Performance Liquid Chromatography:
-
Column: Zorbax SB C18 (4.6 × 75 mm, 3.5 μm) analytical column[1].
-
Mobile Phase: A solution of methanol–water (80:20, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 251 nm[1].
Experimental Workflow Visualization
The following diagram illustrates the general workflow for Busulfan quantification using an internal standard method, applicable to both LC-MS/MS and HPLC techniques.
Caption: Workflow for Busulfan quantification.
References
- 1. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gold Standard vs. The Practical Alternative: A Comparison of Busulfan-d8 and a Structural Analog as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals involved in the quantitative analysis of the alkylating agent busulfan, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides an objective comparison between the use of a deuterated internal standard, Busulfan-d8, and a structural analog, 1,6-bis(methanesulfonyloxy)hexane, in bioanalytical methods, supported by experimental data.
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variability during sample preparation and analysis.[1] The two most common choices are stable isotope-labeled (SIL) standards, such as this compound, and structural analogs.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms of the analyte are replaced with deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1]
The key advantage of a deuterated IS like this compound is its ability to co-elute with the analyte during chromatography. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix. By tracking the signal of the deuterated internal standard, variations in the analyte signal due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]
Structural analogs, while a practical and often more cost-effective alternative, have a different chemical structure from the analyte. While they can compensate for some variability in sample preparation, they often exhibit different chromatographic behavior and are affected differently by matrix effects. This can potentially lead to less accurate and precise results, especially in complex biological matrices.[1]
Performance Data: this compound vs. 1,6-bis(methanesulfonyloxy)hexane
Table 1: Performance of this compound as an Internal Standard
| Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| 0.2 - 100 | ≤15 | ≤15 | Not Reported | Not Reported | [2] |
| 37.75 - 2,416 | <5 | <5 | Within ±5% | Within ±5% | [3] |
| 30 - 5,000 | <8 | <8 | 85 - 115 | 85 - 115 | [4] |
| 10 - 5,000 | <7 | <7 | 98 - 103 | 98 - 103 | [5] |
Table 2: Performance of 1,6-bis(methanesulfonyloxy)hexane as an Internal Standard
| Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| 5 - 2,500 | 2.1 - 11.9 | 3.2 - 10.1 | 92.2 - 107.6 | 94.7 - 104.1 | [1] |
| 66 - 5,280 | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
While the data for 1,6-bis(methanesulfonyloxy)hexane demonstrates acceptable performance, the studies utilizing this compound generally report lower coefficients of variation for precision and a tighter range for accuracy, highlighting the enhanced robustness of using a deuterated internal standard.
Experimental Protocols
Below are detailed methodologies from representative studies for the analysis of busulfan using both this compound and a structural analog as internal standards.
Method Using this compound as Internal Standard
This method utilizes a simple protein precipitation step followed by LC-MS/MS analysis.
-
Sample Preparation : To 100 µL of plasma, standard, or QC sample, 100 µL of an internal standard working solution containing 0.1 mg/L of this compound is added. Protein precipitation is achieved by adding 600 µL of acetonitrile. The mixture is vortexed for 1 minute and then centrifuged at 10,000 × g for 6 minutes. An aliquot of the resulting supernatant is then injected into the LC-MS/MS system.[4]
-
Chromatography : An isocratic elution is performed on a C18 column. The mobile phase consists of 2 mM ammonium acetate and 0.1% formic acid in a 30:70 ratio of methanol to water.[4]
-
Mass Spectrometry : Detection is performed using a tandem mass spectrometer. The specific mass transitions monitored are not detailed in this particular summary but would be optimized for busulfan and this compound.[4]
Method Using 1,6-bis(methanesulfonyloxy)hexane as Internal Standard
This method involves a liquid-liquid extraction procedure prior to LC-MS/MS analysis.
-
Sample Preparation : Plasma samples (50 µL) are extracted with 1 mL of methanol containing 1,6-bis-(methanesulfonyloxy)hexane as the internal standard. The supernatant is dried under nitrogen at 40°C for 30 minutes. The residue is then reconstituted in 200 µL of methanol before injection into the LC-MS/MS system.[7]
-
Chromatography : The sample is delivered via an HPLC pump with a mobile phase of methanol at a flow rate of 0.2 mL/min.[7]
-
Mass Spectrometry : A tandem mass spectrometer equipped with a turbo ion spray source is used for detection. The Q1/Q3 transition for busulfan is monitored at 269/55, and for the internal standard at 297.1/55.1.[7]
Visualizing the Workflow and Chemical Structures
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bioanalytical Workflow for Busulfan Quantification.
Caption: Chemical Structures of Busulfan and Internal Standards.
Conclusion
While both this compound and structural analogs like 1,6-bis(methanesulfonyloxy)hexane can be used for the quantitative analysis of busulfan, the experimental evidence and theoretical principles strongly favor the use of the deuterated internal standard. This compound's ability to co-elute with busulfan provides superior compensation for matrix effects, leading to enhanced accuracy and precision. For demanding applications in drug development and clinical research where the highest level of data quality and reliability is paramount, this compound is the unequivocally superior choice for an internal standard.
References
- 1. Development of a rapid and specific assay for detection of busulfan in human plasma by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas-chromatographic analysis of busulfan for therapeutic drug monitoring. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tandem mass spectrometry method for the quantification of serum busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness of Busulfan Assays Utilizing Busulfan-d8
This guide provides a comprehensive comparison of the robustness of Busulfan assays that use Busulfan-d8 as an internal standard. It is intended for researchers, scientists, and drug development professionals who are involved in the therapeutic drug monitoring (TDM) of Busulfan. The information presented here is based on a review of established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Busulfan is a potent alkylating agent used as a conditioning agent prior to hematopoietic stem cell transplantation (HSCT). Due to its narrow therapeutic index and high inter-individual pharmacokinetic variability, TDM is crucial to optimize dosing and minimize toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice in LC-MS/MS assays to ensure accuracy and precision by correcting for variability in sample preparation and instrument response. The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
This guide will delve into the experimental protocols for Busulfan quantification using this compound and present a comparative analysis of the assay's performance under various conditions, highlighting its robustness.
Experimental Protocols
The quantification of Busulfan in plasma using this compound as an internal standard typically involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry. The following is a generalized protocol based on several validated methods.[1][2][3]
1. Sample Preparation (Protein Precipitation) [1][2][3]
-
To a 50-100 µL aliquot of plasma, standard, or quality control (QC) sample, add an equal volume of an internal standard working solution containing this compound.
-
Precipitate the proteins by adding a larger volume of acetonitrile (e.g., 440-600 µL).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 10,000-14,000 x g) for 5-10 minutes at a controlled temperature (e.g., 4°C or room temperature).
-
Transfer the resulting supernatant to an autosampler vial for injection into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1][3][4]
-
Chromatographic Separation:
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (e.g., 2 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[1][5] Elution can be isocratic or gradient.[1][3]
-
Flow Rate: Flow rates generally range from 0.4 to 0.6 mL/min.[3][4]
-
Mass Spectrometric Detection:
Robustness Testing Workflow
The following diagram illustrates a typical workflow for assessing the robustness of a Busulfan assay.
Caption: Workflow for Robustness Testing of Busulfan Assay.
Data Presentation: Assay Performance and Robustness
The performance of Busulfan assays using this compound has been extensively validated. The following tables summarize typical performance characteristics and the impact of deliberate variations on the assay's robustness.
Table 1: Typical Validation Parameters for Busulfan Assay using this compound
| Parameter | Typical Performance | References |
| Linearity Range | 0.03 - 5 mg/L | [1][5] |
| 125 - 2000 ng/mL | [2] | |
| 6 - 2000 ng/mL | [3] | |
| Correlation Coefficient (r²) | > 0.995 | [1] |
| Precision (CV%) | < 15% | [3] |
| < 8% | [1][5] | |
| Accuracy (% Bias) | Within ±15% | [2] |
| 85-115% | [1][5] | |
| Extraction Recovery | ~77% - 90% | [2][3] |
| Lower Limit of Quantitation (LLOQ) | 0.03 mg/L | [1] |
| 6 ng/mL | [3] | |
| 125 ng/mL | [2] |
Table 2: Robustness Testing of an HPLC Assay for Busulfan (Illustrative Example)
While specific robustness data for the this compound LC-MS/MS method is not detailed in a single comparative study, the following table illustrates the types of variations tested in an HPLC method for Busulfan and the typical outcomes, which demonstrates the principles of robustness testing.[6]
| Parameter Varied | Variation | Impact on Results (% Assay) |
| Flow Rate | 1.3 mL/minute | 100.2 |
| 1.7 mL/minute | 100.3 | |
| Column Oven Temperature | 23°C | 100.3 |
| 27°C | 100.1 | |
| Mobile Phase Organic Composition | -2% | 100.1 |
| +2% | Not specified |
Note: This data is from an HPLC method and serves as an example of robustness testing parameters.
Studies have also shown that the therapeutic drug monitoring of busulfan is robust even with inaccurate documentation of sampling and infusion times, with a noticeable impact on the estimated Area Under the Curve (AUC) only observed with deviations of ± 30 minutes.[7][8]
Comparison with Alternatives
The use of a deuterated internal standard like this compound is considered the gold standard for quantitative LC-MS/MS assays. It offers significant advantages over other approaches:
-
Structural Analogs as Internal Standards: While other compounds can be used as internal standards, they may not co-elute with Busulfan or exhibit the same ionization efficiency, potentially leading to less accurate correction for matrix effects.[9]
-
HPLC-UV Methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is an alternative but often requires a larger sample volume and a more complex, time-consuming derivatization step.[9] LC-MS/MS methods using this compound are generally faster, more sensitive, and require smaller sample volumes.[3][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used for Busulfan quantification, but LC-MS/MS is often preferred due to its simpler sample preparation and shorter run times.[3]
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of Busulfan provides a robust, accurate, and precise method for therapeutic drug monitoring. Validated methods demonstrate excellent linearity, precision, and accuracy across a clinically relevant range of concentrations. The robustness of these assays is evident in their ability to withstand minor variations in experimental conditions without significant impact on the results. This makes the this compound based LC-MS/MS method a reliable and superior choice for clinical laboratories, facilitating optimal patient care through accurate dose adjustments.
References
- 1. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometry assay to quantify plasma busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Evaluation of the Robustness of Therapeutic Drug Monitoring Coupled with Bayesian Forecasting of Busulfan with Regard to Inaccurate Documentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Robustness of Therapeutic Drug Monitoring Coupled with Bayesian Forecasting of Busulfan with Regard to Inaccurate Documentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Busulfan-d8: Unparalleled Specificity in Complex Biological Matrices for Bioanalytical Applications
For researchers, scientists, and drug development professionals demanding the highest level of accuracy in bioanalytical studies, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Busulfan-d8 against its alternatives, demonstrating its superior specificity and reliability for the quantification of the alkylating agent Busulfan in complex biological matrices like human plasma. The experimental data presented herein underscores the advantages of using a stable isotope-labeled internal standard that closely mimics the analyte of interest.
Busulfan is a potent antineoplastic drug with a narrow therapeutic window, making precise monitoring of its plasma concentrations crucial for patient safety and therapeutic efficacy. The use of a reliable internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential to correct for variability during sample preparation and analysis. This guide will delve into the performance of this compound and compare it with other commonly used internal standards, Busulfan-d4 and the structural analog 1,6-bis(methanesulfonyloxy)hexane.
Comparative Performance of Internal Standards
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and behave identically during sample extraction, yet be clearly distinguishable by the mass spectrometer. Stable isotope-labeled internal standards are widely considered the gold standard.
| Internal Standard | Key Advantages | Potential Disadvantages |
| This compound | - Co-elutes almost identically with Busulfan. - Similar extraction recovery and ionization response. - Minimal risk of isotopic cross-contamination due to a larger mass difference. | - Higher cost compared to structural analogs. |
| Busulfan-d4 | - Co-elutes closely with Busulfan. - Similar physicochemical properties to the analyte. | - Potential for isotopic crosstalk due to a smaller mass difference, which could affect accuracy at low concentrations. |
| 1,6-bis(methanesulfonyloxy)hexane | - Lower cost. - Commercially available. | - Different retention time and potentially different extraction recovery and ionization efficiency compared to Busulfan, which may not fully compensate for matrix effects. |
Experimental Data Highlights
The following tables summarize key performance parameters from various studies, showcasing the reliability of this compound in complex matrices.
Linearity & Lower Limit of Quantification (LLOQ)
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Citation |
| This compound | 0.2 - 100 | 0.2 | [1] |
| This compound | 25 - 5000 | 25 | [2] |
| This compound | 125 - 2000 | 125 | [3] |
| This compound | 30 - 5000 | 30 | [4] |
| Busulfan-d4 | Not explicitly stated, but method validated. | Not explicitly stated, but method validated. | [5] |
| 1,6-bis(methanesulfonyloxy)hexane | 5 - 2500 | 5 | Not available |
Accuracy & Precision
| Internal Standard | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Citation |
| This compound | 300 (QC low) | - | 2.8 (Intra-day) | [3] |
| This compound | 600 (QC medium) | - | 2.5 (Intra-day) | [3] |
| This compound | 900 (QC high) | - | 2.1 (Intra-day) | [3] |
| This compound | 90 (Very Low QC) | - | < 7.2 (Inter-day) | [4] |
| This compound | 750 (Low QC) | - | < 7.2 (Inter-day) | [4] |
| This compound | 1500 (Medium QC) | - | < 7.2 (Inter-day) | [4] |
| This compound | 4000 (High QC) | - | < 7.2 (Inter-day) | [4] |
| Busulfan-d4 | Not explicitly stated | Excellent | Excellent | [5] |
| 1,6-bis(methanesulfonyloxy)hexane | 20 | 92.2 - 107.6 (Intra-assay) | 2.1 - 11.9 (Intra-assay) | Not available |
| 1,6-bis(methanesulfonyloxy)hexane | 1000 | 92.2 - 107.6 (Intra-assay) | 2.1 - 11.9 (Intra-assay) | Not available |
| 1,6-bis(methanesulfonyloxy)hexane | 2000 | 92.2 - 107.6 (Intra-assay) | 2.1 - 11.9 (Intra-assay) | Not available |
Recovery & Matrix Effect
| Internal Standard | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect | Citation |
| This compound | 92.52 | 90.75 | Not significant | [1] |
| This compound | Not explicitly stated | Not explicitly stated | Not adversely affected | [2] |
| This compound | Not explicitly stated | Not explicitly stated | No matrix effects observed | [4] |
| Busulfan-d4 | Not explicitly stated | Not explicitly stated | Minimal ion suppression or enhancement | [5] |
| 1,6-bis(methanesulfonyloxy)hexane | 82.0 - 90.6 | 89.1 | No interferences from plasma matrix | Not available |
Experimental Protocols
Method for Busulfan Quantification using this compound Internal Standard
This protocol is a representative example of a validated LC-MS/MS method for the quantification of Busulfan in human plasma.
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (3 µg/mL).
-
Add 440 µL of 0.1% v/v formic acid in acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of methanol and 2 mM ammonium acetate with 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
3. Validation Procedures: The method should be validated according to international guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[3][6]
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the cellular mechanism of Busulfan.
Caption: Experimental workflow for Busulfan quantification.
Caption: Busulfan's mechanism of action.
Conclusion
The data strongly supports the use of this compound as the internal standard of choice for the bioanalysis of Busulfan in complex biological matrices. Its chemical and physical similarity to the analyte ensures it accurately reflects the behavior of Busulfan throughout the analytical process, leading to highly specific, accurate, and precise quantification. While other alternatives exist, they do not offer the same level of reliability, particularly in compensating for matrix effects, which is a critical factor in achieving robust and reproducible results in clinical and research settings. For researchers aiming for the highest quality data in pharmacokinetic and therapeutic drug monitoring studies of Busulfan, this compound is the superior choice.
References
- 1. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children [mdpi.com]
- 4. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Validated Method for the Quantitation of Busulfan in Plasma Using Ultrafast SPE-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Busulfan-d8: A Step-by-Step Guide for Laboratory Professionals
Busulfan-d8, a deuterated form of the cytotoxic and carcinogenic agent Busulfan, requires stringent handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its classification as a hazardous substance, all materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with official regulations.
Immediate Safety and Hazard Profile
This compound is classified as acutely toxic, a carcinogen, a mutagen, and a reproductive toxin.[1][2] It is fatal if it comes into contact with skin or is inhaled and is toxic if swallowed.[1] Furthermore, it poses a significant environmental threat and is considered extremely hazardous to water, meaning it should never be allowed to enter drains or sewage systems.[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin.[1] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects.[1][2] |
| Carcinogenicity | H350 | May cause cancer.[1][2] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity | H335, H373 | May cause respiratory irritation; May cause damage to organs through prolonged or repeated exposure.[1] |
Experimental Workflow for Disposal
The proper disposal of this compound and associated waste follows a strict protocol to mitigate risks. The following diagram outlines the decision-making and operational workflow for handling and disposing of this compound waste.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
Step-by-Step Disposal Procedures
This protocol provides detailed steps for the safe handling and disposal of this compound and contaminated materials. All operations should be performed within a certified chemical fume hood or biological safety cabinet.[3][4][5]
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Chemical safety goggles or a full-face shield.[6]
-
Respiratory Protection: A suitable respirator should be used, especially where dust or aerosols may be generated.[5]
Segregation of Waste
All items that come into contact with this compound are considered cytotoxic hazardous waste and must be segregated at the point of generation.
-
Solid Waste: Includes contaminated vials, absorbent pads, pipette tips, and any other solid materials.
-
Liquid Waste: Unused or waste solutions of this compound.
-
Sharps Waste: Contaminated needles, syringes, and scalpels.
-
Contaminated PPE: All used gloves, gowns, and other disposable protective gear.
Spill Management Protocol
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Containment: Cover liquid spills with an absorbent material (e.g., diatomite, universal binders).[2] For solid spills, avoid creating dust.[5][6]
-
Decontamination:
-
Carefully collect all contaminated materials and place them into a designated cytotoxic waste container.[4]
-
Decontaminate surfaces by scrubbing with alcohol or a specialized solution like Virusolve, followed by a thorough wipe-down with water.[2][4]
-
Non-porous equipment such as glassware can be decontaminated by soaking in a deactivating solution for an extended period (e.g., 24 hours).[4]
-
Waste Containment and Labeling
Proper containment is critical to prevent exposure and environmental release.
-
Solid and PPE Waste: Place directly into a designated, leak-proof, and puncture-resistant container clearly labeled "Cytotoxic Waste" or "Biohazard".[4] It is best practice to double-bag this waste.[4]
-
Liquid Waste: Collect in a sealable, shatter-proof container that is clearly labeled "Hazardous Waste: Cytotoxic, this compound". Do not mix with other chemical waste streams unless explicitly permitted by your institution's safety office.
-
Sharps Waste: Dispose of all contaminated sharps immediately into a puncture-proof sharps container designated for cytotoxic waste.[4]
Storage and Final Disposal
-
Temporary Storage: Store all sealed cytotoxic waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]
-
Final Disposal: The ultimate disposal of this compound waste must be conducted through an approved hazardous waste disposal facility.[7] Do not attempt to dispose of this material with regular laboratory or household trash.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Waste generators are responsible for ensuring the disposal complies with all local, state, and federal regulations.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
